Product packaging for 2-Phenoxypropanamide(Cat. No.:CAS No. 13532-52-0)

2-Phenoxypropanamide

Cat. No.: B176874
CAS No.: 13532-52-0
M. Wt: 165.19 g/mol
InChI Key: ANCDHBXLDURTHN-UHFFFAOYSA-N
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Description

2-Phenoxypropanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B176874 2-Phenoxypropanamide CAS No. 13532-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCDHBXLDURTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405030
Record name 2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-52-0
Record name 2-phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 2-Phenoxypropanamide

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of 2-phenoxypropionic acid via a Williamson ether synthesis. The second step is the amidation of the resulting carboxylic acid.

Step 1: Synthesis of 2-Phenoxypropionic Acid

This procedure involves the reaction of phenol with 2-bromopropionic acid in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Addition of Phenol: To this solution, add phenol (9.4 g, 0.1 mol).

  • Addition of 2-Bromopropionic Acid: Slowly add 2-bromopropionic acid (15.3 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to yield pure 2-phenoxypropionic acid.

Step 2: Amidation of 2-Phenoxypropionic Acid

The conversion of 2-phenoxypropionic acid to this compound can be achieved via the formation of an acyl chloride intermediate followed by reaction with ammonia.

Experimental Protocol:

  • Acyl Chloride Formation: In a fume hood, suspend 2-phenoxypropionic acid (16.6 g, 0.1 mol) in an anhydrous solvent such as dichloromethane (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases. Add thionyl chloride (13.1 g, 0.11 mol) dropwise at room temperature.

  • Reaction: Gently reflux the mixture for 2 hours. The reaction can be monitored for the cessation of HCl and SO₂ evolution.

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude 2-phenoxypropionyl chloride in an anhydrous solvent like diethyl ether (100 mL) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • Isolation: A white precipitate of this compound will form. Collect the solid by filtration, wash with cold water and a small amount of cold diethyl ether to remove any unreacted starting material and byproducts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure this compound.

Characterization Data

As previously stated, specific experimental characterization data for this compound is not available in the cited literature. For illustrative purposes, the characterization data for the structurally similar compound, 2-phenoxyacetamide, is provided below. It is crucial to note that these values are for a different molecule and should be used as a general reference only.

Table 1: Physicochemical and Spectroscopic Data for 2-Phenoxyacetamide

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Melting Point 98-101 °C
¹H NMR (CDCl₃, ppm) δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.50 (br s, 2H, NH₂), 4.55 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, ppm) δ 171.5 (C=O), 157.8 (Ar-C-O), 129.5 (Ar-CH), 121.8 (Ar-CH), 114.8 (Ar-CH), 67.2 (OCH₂)
IR (KBr, cm⁻¹) 3380, 3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1600, 1495 (C=C aromatic stretch), 1240 (C-O stretch)
Mass Spectrum (m/z) 151 (M+), 107, 94, 77, 65, 51

Visualizations

The following diagrams illustrate the proposed synthetic workflow and key chemical transformations.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Phenoxypropionic Acid cluster_step2 Step 2: Amidation Phenol Phenol Etherification Williamson Ether Synthesis Phenol->Etherification Two_Bromo 2-Bromopropionic Acid Two_Bromo->Etherification Base NaOH Base->Etherification Acid 2-Phenoxypropionic Acid Etherification->Acid Acyl_Chloride 2-Phenoxypropionyl Chloride Acid->Acyl_Chloride Activation cluster_step2 cluster_step2 Thionyl SOCl₂ Thionyl->Acyl_Chloride Amidation Amidation Acyl_Chloride->Amidation Ammonia NH₃ Ammonia->Amidation Final_Product This compound Amidation->Final_Product

Caption: Overall synthetic workflow for this compound.

Signaling_Pathway Carboxylic_Acid 2-Phenoxypropionic Acid Acyl_Chloride_Intermediate 2-Phenoxypropionyl Chloride Carboxylic_Acid->Acyl_Chloride_Intermediate + SOCl₂ Byproducts SO₂ + HCl + NH₄Cl Thionyl_Chloride SOCl₂ Ammonia Ammonia Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride_Intermediate->Tetrahedral_Intermediate + NH₃ Final_Product This compound Tetrahedral_Intermediate->Final_Product Elimination of Cl⁻ & Deprotonation

Caption: Key chemical transformations in the amidation step.

Navigating the Bioactive Potential of the Phenoxypropanamide Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of small molecules containing the phenoxypropanamide core structure. By examining the activities of structurally similar compounds, we can infer potential therapeutic avenues and guide future research directions for 2-Phenoxypropanamide. The following sections detail the known biological activities of 2-phenoxyacetamide derivatives, present quantitative data, outline experimental protocols, and visualize key signaling pathways.

Potential Biological Activities of the Phenoxyacetamide Core

Derivatives of the 2-phenoxyacetamide scaffold have demonstrated a range of biological activities, suggesting that this chemical motif is a promising starting point for the development of novel therapeutic agents. The primary activities identified in the literature include enzyme inhibition, anticancer effects, and anti-inflammatory and analgesic properties.

Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for 2-phenoxyacetamide analogs has been their ability to inhibit monoamine oxidases (MAOs). MAOs are enzymes crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. Several 2-phenoxyacetamide derivatives have been identified as potent and selective inhibitors of both MAO-A and MAO-B.

Anticancer Activity

The phenoxyacetamide scaffold has also been explored for its potential in oncology. Derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase (PARP) and the inhibition of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor survival and angiogenesis.

Anti-inflammatory and Analgesic Activities

Furthermore, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anti-inflammatory and analgesic properties. These findings suggest a potential role for this scaffold in the development of new treatments for pain and inflammation.

Quantitative Bioactivity Data

The following table summarizes the reported quantitative data for the biological activity of various 2-phenoxyacetamide derivatives.

Compound IDTargetAssayCell LineActivity (IC50)Reference
Compound 12 MAO-AEnzyme Inhibition-0.018 µM[1][2]
Compound 21 MAO-AEnzyme Inhibition-0.018 µM[1][2]
Compound 21 MAO-BEnzyme Inhibition-0.07 µM[1][2]
Compound I -Cytotoxicity (MTT)HepG21.43 µM[3]
Compound I -Cytotoxicity (MTT)MCF-7> 10 µM[3]
Compound II -Cytotoxicity (MTT)HepG26.52 µM[3]
5-Fluorouracil -Cytotoxicity (MTT)HepG25.32 µM[3]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of 2-phenoxyacetamide derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).

General Procedure:

  • Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound in a phosphate buffer (pH 7.4) at 37°C.

  • The enzymatic reaction is initiated by the addition of a substrate (e.g., p-tyramine) and a probe that fluoresces in the presence of H₂O₂ (e.g., Amplex Red) along with horseradish peroxidase.

  • The fluorescence is monitored over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

General Procedure:

  • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

General Procedure:

  • Rodents (typically rats or mice) are administered the test compound or a vehicle control, usually orally or intraperitoneally.

  • After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the hind paw to induce localized inflammation and edema.

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Hot Plate Test (Analgesic)

The hot plate test is a common method for assessing the central analgesic activity of drugs.

General Procedure:

  • The surface of the hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals (usually mice) are placed on the hot plate, and the latency to a pain response (e.g., licking of the hind paws or jumping) is recorded.

  • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • The animals are then treated with the test compound or a control, and the latency to the pain response is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • An increase in the reaction time is indicative of an analgesic effect.

Signaling Pathways and Mechanisms of Action

The biological activities of 2-phenoxyacetamide derivatives can be attributed to their interaction with specific cellular signaling pathways. The following diagrams illustrate the key pathways implicated in their observed effects.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Increased_Neurotransmitters Increased Neurotransmitter Concentration Monoamine_Neurotransmitter->Increased_Neurotransmitters Increased Release Metabolites Inactive Metabolites MAO->Metabolites Phenoxyacetamide_Derivative 2-Phenoxyacetamide Derivative Phenoxyacetamide_Derivative->MAO Inhibition HIF1_Pathway cluster_hypoxia Hypoxic Conditions Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activation Phenoxyacetamide_Derivative 2-Phenoxyacetamide Derivative Phenoxyacetamide_Derivative->HIF1_complex Inhibition Apoptosis_Pathway Phenoxyacetamide_Derivative 2-Phenoxyacetamide Derivative DNA_Damage DNA Damage Phenoxyacetamide_Derivative->DNA_Damage PARP1 PARP-1 Phenoxyacetamide_Derivative->PARP1 Inhibition DNA_Damage->PARP1 Activation Caspase3 Caspase-3 Activation PARP1->Caspase3 Cleavage of PARP-1 contributes to apoptosis Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide to the Exploration of 2-Phenoxypropanamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenoxypropanamide derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry and agrochemistry due to its diverse pharmacological and herbicidal properties. This document details the structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the underlying signaling pathways associated with their activity.

Core Structures and Therapeutic Potential

This compound derivatives are characterized by a central propanamide backbone linked to a phenoxy group. Modifications of this core structure, particularly on the phenyl ring and the amide moiety, have led to the development of compounds with a wide range of biological activities. The primary areas of investigation for these derivatives include anticonvulsant, herbicidal, anti-inflammatory, and anticancer applications.

A notable analogue in this class is Safinamide , an approved anti-Parkinson's disease drug. Safinamide's multifaceted mechanism of action, which includes reversible monoamine oxidase B (MAO-B) inhibition and modulation of voltage-gated sodium and calcium channels, highlights the therapeutic potential of this chemical scaffold.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives and their analogues can be achieved through various synthetic routes. A common strategy involves the reaction of a substituted phenol with a 2-halopropanamide or the amidation of a 2-phenoxypropionic acid.

General Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives

A versatile method for synthesizing 2-phenoxyacetamide derivatives, which are close analogues of 2-phenoxypropanamides, is the Leuckart synthetic pathway. This can be adapted for propanamide synthesis. The general scheme involves the reaction of a substituted phenol with chloroacetyl chloride to form a 2-chloro-1-(substituted phenoxy)ethan-1-one intermediate, which is then reacted with an appropriate amine.

Experimental Protocol: Synthesis of 2-(4-nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide (A representative analogue)

  • Step 1: Synthesis of 2-chloro-1-(4-nitrophenoxy)ethan-1-one. A solution of 4-nitrophenol (0.1 mol) in dry acetone (100 mL) is treated with anhydrous potassium carbonate (0.15 mol). Chloroacetyl chloride (0.11 mol) is added dropwise with stirring at 0-5 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is treated with crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Step 2: Synthesis of the final compound. The intermediate from Step 1 (0.05 mol) is dissolved in a suitable solvent, and 1-(4-chlorophenyl)ethan-1-amine (0.05 mol) is added. The mixture is refluxed for 8 hours. After cooling, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed, and recrystallized to yield the final product.[3]

Solid-Phase Synthesis of Safinamide Analogues

Solid-phase synthesis offers an efficient method for generating libraries of analogues for SAR studies. For safinamide analogues, an (S)-α-amino acid can be anchored to a resin, followed by reductive amination with a substituted benzaldehyde and subsequent cleavage from the resin.

Experimental Protocol: Solid-Phase Synthesis of (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide

  • Resin Loading: Fmoc-L-alanine is attached to a Wang resin using a standard coupling agent like DIC/HOBt in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

  • Reductive Amination: The free amine on the resin is reacted with 4-((3-fluorobenzyl)oxy)benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in a solution of 1% acetic acid in DMF.

  • Cleavage: The final compound is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane. The crude product is then purified by preparative HPLC.

Biological Activities and Quantitative Data

Anticonvulsant Activity

Several this compound analogues have demonstrated significant anticonvulsant properties. The primary screening models for this activity are the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents. Neurotoxicity is often assessed using the rotarod test.

Table 1: Anticonvulsant Activity of Representative this compound Analogues

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)6 Hz ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀) (MES)Reference
Compound 5 48.0-45.2 (32 mA)>300>6.25[4]
Compound 14 49.667.431.3 (32 mA)--[5]
Compound 5i 7.3--402.355.1
Safinamide 4.1----[4]
(R)-AS-1 10.4-23.7->500>31.8-[4]

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; i.p.: intraperitoneal; scPTZ: subcutaneous pentylenetetrazole.

Herbicidal Activity

Certain this compound derivatives exhibit potent herbicidal activity, particularly against grassy weeds. Their mode of action can be through the inhibition of acetyl-CoA carboxylase (ACCase) or by acting as synthetic auxins.

Table 2: Herbicidal Activity of Representative this compound Derivatives

CompoundTarget WeedActivityReference
Metamifop Analogue 1 Echinochloa crus-galli>90% inhibition at 187.5 g ha⁻¹
Metamifop Analogue 2 Digitaria sanguinalis>90% inhibition at 187.5 g ha⁻¹
QPP-I-6 Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, Pennisetum alopecuroides>90% inhibition at 187.5 g ha⁻¹
Compound 1m Digitaria sanguinalis, Echinochloa crus-galliIC₅₀ = 6.8 and 6.5 g/hm²
Compound 1r Digitaria sanguinalis, Echinochloa crus-galliIC₅₀ = 7.4 and 6.0 g/hm²

IC₅₀: Half maximal inhibitory concentration.

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that some 2-phenoxyacetamide derivatives, structurally similar to 2-phenoxypropanamides, possess anti-inflammatory and anticancer activities. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes and have exhibited cytotoxicity against cancer cell lines like MCF-7 (breast cancer).[3]

Table 3: In Vitro Anti-inflammatory and Anticancer Activity of a Representative 2-Phenoxyacetamide Derivative (Compound 3c)

ActivityCell Line/AssayIC₅₀ (µM)Reference
AnticancerMCF-7Not specified[3]
AnticancerSK-N-SHNot specified[3]
Anti-inflammatoryCOX-2 InhibitionNot specified[3]

IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols for Biological Evaluation

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The ED₅₀ is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice (18-22 g).

  • Procedure:

    • Administer the test compound or vehicle i.p.

    • After a specified time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.

    • Protection is defined as the absence of clonic seizures.

    • The ED₅₀ is determined.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and potential neurological deficits.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Train the mice to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three consecutive trials.

    • On the test day, administer the test compound or vehicle i.p.

    • At various time points after administration, place the mice on the rotarod and measure the time they are able to maintain their balance.

    • Neurotoxicity is indicated by the inability of the mouse to remain on the rod for the predetermined time.

    • The TD₅₀ is calculated.[3]

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This assay measures the inhibition of ACCase, a key enzyme in fatty acid synthesis.

  • Enzyme Source: Partially purified ACCase from a susceptible plant species (e.g., maize seedlings).

  • Procedure:

    • The assay mixture contains the enzyme, acetyl-CoA, ATP, magnesium chloride, and sodium bicarbonate in a suitable buffer.

    • The reaction is initiated by the addition of the enzyme.

    • The activity of ACCase is determined by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

    • To test for inhibition, the enzyme is pre-incubated with the test compound before initiating the reaction.

    • The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Anticonvulsant Mechanism of Action: The Case of Safinamide

Safinamide exerts its anticonvulsant and anti-Parkinsonian effects through a multimodal mechanism. This involves the selective and reversible inhibition of MAO-B, which increases dopamine levels in the brain. Additionally, it blocks voltage-gated sodium and calcium channels and inhibits the release of glutamate. This dual action on both dopaminergic and glutamatergic systems contributes to its therapeutic efficacy and neuroprotective properties.[1][2][6][7][8]

safinamide_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron safinamide Safinamide na_channel Voltage-gated Na+ Channel safinamide->na_channel Inhibits ca_channel Voltage-gated Ca2+ Channel safinamide->ca_channel Inhibits maob MAO-B safinamide->maob Inhibits glutamate_release Glutamate Release na_channel->glutamate_release glutamate_vesicle Glutamate Vesicles ca_channel->glutamate_vesicle glutamate_vesicle->glutamate_release glutamate_receptor Glutamate Receptor glutamate_release->glutamate_receptor dopamine Dopamine maob->dopamine Metabolizes dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor postsynaptic_effect_glu Reduced Excitotoxicity glutamate_receptor->postsynaptic_effect_glu postsynaptic_effect_da Enhanced Dopaminergic Signaling dopamine_receptor->postsynaptic_effect_da

Caption: Mechanism of action of Safinamide.

Herbicidal Mechanism of Action: Auxin Mimicry

Some 2-phenoxypropionic acid derivatives act as synthetic auxins. They bind to auxin receptors, such as TIR1, leading to the degradation of Aux/IAA transcriptional repressors. This results in the uncontrolled expression of auxin-responsive genes, causing abnormal growth and ultimately plant death.

auxin_mechanism cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus auxin_herbicide This compound (Auxin Mimic) tir1 TIR1 Receptor auxin_herbicide->tir1 Binds to aux_iaa Aux/IAA Repressor tir1->aux_iaa Recruits scf_complex SCF Complex tir1->scf_complex proteasome 26S Proteasome aux_iaa->proteasome Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Inhibits scf_complex->aux_iaa Ubiquitinates aux_re Auxin Response Element (AuxRE) arf->aux_re Binds to gene_expression Uncontrolled Gene Expression aux_re->gene_expression abnormal_growth Abnormal Growth & Plant Death gene_expression->abnormal_growth

Caption: Auxin mimicry mechanism of herbicidal 2-phenoxypropanamides.

Herbicidal Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides, including some this compound analogues, inhibit the ACCase enzyme, which is crucial for fatty acid biosynthesis in grasses. This leads to a depletion of lipids, which are essential for cell membrane integrity and function, ultimately causing cell death and plant necrosis.

accase_inhibition herbicide This compound (ACCase Inhibitor) accase Acetyl-CoA Carboxylase (ACCase) herbicide->accase Inhibits malonyl_coa Malonyl-CoA accase->malonyl_coa Catalyzes acetyl_coa Acetyl-CoA acetyl_coa->accase fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis lipids Lipids (for membranes) fatty_acid_synthesis->lipids cell_membrane Cell Membrane Integrity lipids->cell_membrane plant_death Plant Death cell_membrane->plant_death Loss of integrity leads to

Caption: ACCase inhibition mechanism of herbicidal 2-phenoxypropanamides.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic and agrochemical agents. The diverse biological activities observed for this class of compounds underscore the importance of continued exploration of their structure-activity relationships. Future research should focus on the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound derivatives for a variety of applications. The exploration of less-studied biological activities, such as antimicrobial and antiviral effects, could also open new avenues for this promising class of compounds.

References

Spectroscopic Data of 2-Phenoxypropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Phenoxypropanamide, a molecule of interest in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural components and comparison with analogous compounds. The information herein serves as a valuable reference for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30t2HAr-H (meta)
~7.00t1HAr-H (para)
~6.90d2HAr-H (ortho)
~6.50br s1H-NH₂
~4.60q1H-CH-
~1.60d3H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~175C=O (Amide)
~158Ar-C (ipso, attached to O)
~130Ar-CH (meta)
~122Ar-CH (para)
~115Ar-CH (ortho)
~75-CH-
~18-CH₃
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3350 - 3180Strong, BroadN-H StretchPrimary Amide
3070 - 3010MediumC-H StretchAromatic
2980 - 2960MediumC-H StretchAlkyl
~1650StrongC=O StretchAmide I Band
1600, 1490Medium-StrongC=C StretchAromatic Ring
~1550MediumN-H BendAmide II Band
1260 - 1200StrongC-O StretchAryl Ether
~1100StrongC-N StretchAmide
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/zProposed Fragment IonNotes
165[C₉H₁₁NO₂]⁺Molecular Ion (M⁺)
121[C₇H₅O₂]⁺Loss of propanamide radical
94[C₆H₆O]⁺Phenol radical cation
77[C₆H₅]⁺Phenyl cation
72[C₃H₆NO]⁺Propanamide fragment
44[CH₂=C(O)NH₂]⁺McLafferty rearrangement product

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The solid sample can be introduced into the mass spectrometer via a direct insertion probe or after being dissolved in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Electron Impact (EI) is a common ionization technique for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques like ESI or Chemical Ionization (CI) can be used.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanamide is a chemical compound featuring a phenoxy group and a propanamide functional group. Understanding its solubility and stability is crucial for a wide range of applications, including in the fields of medicinal chemistry, materials science, and agrochemicals. This guide offers a theoretical assessment of its physicochemical properties and details the standard experimental procedures for their empirical determination.

Predicted Solubility Profile

The solubility of a compound is determined by its polarity and the intermolecular forces it can form with a solvent. Based on the structure of this compound, which contains both a polar amide group capable of hydrogen bonding and a nonpolar phenyl ring, its solubility is expected to vary significantly across different solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe amide group can form hydrogen bonds with protic solvents. However, the nonpolar phenoxy and propyl groups will limit solubility, especially in water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can accept hydrogen bonds from the amide N-H and have dipole-dipole interactions, while also being able to solvate the nonpolar parts of the molecule.
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule due to the amide group will likely make it poorly soluble in nonpolar solvents.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the amide bond. Amide hydrolysis is the most probable degradation pathway, which can be catalyzed by both acid and base.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Products
Acidic (pH < 4) UnstablePhenoxypropanoic acid and ammonia (or corresponding ammonium salt).
Neutral (pH 6-8) Generally StableMinimal degradation expected at room temperature.
Basic (pH > 9) UnstablePhenoxypropanoate salt and ammonia.
Elevated Temperature Potentially UnstableAccelerated hydrolysis, especially in the presence of acid or base.
Light (Photostability) Likely StableThe chromophores in the molecule are not typically susceptible to degradation by common laboratory light sources, but specific photostability studies are recommended.

The primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding phenoxypropanoic acid and ammonia.

Experimental Protocols

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_methods Quantification Methods A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B Shake/Stir for 24-48h C Filter the saturated solution to remove undissolved solid B->C Allow to settle D Quantify the concentration of the dissolved compound in the filtrate C->D E HPLC D->E F UV-Vis Spectroscopy D->F G Gravimetric Analysis D->G

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove the undissolved solid, yielding a saturated solution.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis after solvent evaporation.

Stability Assessment

Forced degradation studies are performed to understand the stability of a compound under various stress conditions.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound in different media B Acidic (e.g., 0.1 M HCl) A->B Expose to stress C Basic (e.g., 0.1 M NaOH) A->C Expose to stress D Oxidative (e.g., 3% H2O2) A->D Expose to stress E Thermal (e.g., 60°C) A->E Expose to stress F Photolytic (e.g., ICH Q1B) A->F Expose to stress G Analyze samples at different time points B->G Collect aliquots C->G Collect aliquots D->G Collect aliquots E->G Collect aliquots F->G Collect aliquots H Quantify remaining this compound G->H I Identify and quantify degradation products G->I

Caption: Workflow for forced degradation (stability) testing.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in various media, including acidic, basic, and neutral aqueous solutions, as well as in the presence of an oxidizing agent. Solid samples are also subjected to thermal and photolytic stress.

  • Stress Conditions: The samples are exposed to a range of stress conditions as outlined in the ICH guidelines (e.g., ICH Q1A(R2)). This includes exposure to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidizing agents (e.g., 3% H₂O₂), elevated temperatures, and light.

  • Time-Point Analysis: Aliquots of the stressed samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analytical Method: A stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector, is used to separate the parent compound from any degradation products.

  • Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are quantified over time to determine the degradation rate and pathway.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust theoretical framework for its expected solubility and stability. The provided experimental protocols offer a clear path for researchers to empirically determine these crucial physicochemical properties. It is anticipated that this compound will exhibit moderate polarity, with its stability being primarily influenced by pH and temperature due to the potential for amide hydrolysis. The generation of empirical data through the outlined methodologies is strongly recommended for any application involving this compound.

Theoretical Modeling of 2-Phenoxypropanamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxypropanamide and its analogues are scaffolds of significant interest in medicinal chemistry. Their structural motifs allow for a variety of interactions with biological macromolecules, making them promising candidates for drug discovery. Theoretical modeling plays a pivotal role in elucidating these interactions at an atomic level, providing insights that guide the rational design of more potent and selective molecules. This guide provides an in-depth overview of the computational methodologies used to model the interactions of this compound-like molecules, focusing on a case study involving a phenylpropanoic acid derivative and its interaction with PPARα.

Core Concepts in Theoretical Modeling

The theoretical modeling of small molecule-protein interactions typically involves a multi-step computational workflow. This process begins with the preparation of the molecular structures, proceeds to predicting their binding mode through molecular docking, and is often followed by molecular dynamics simulations to assess the stability of the predicted complex.

Signaling Pathway of the Target: PPARα

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation.[1] Understanding its signaling pathway is essential for contextualizing the effects of a potential ligand. Upon binding to an agonist, PPARα undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][2] This binding initiates the transcription of genes involved in fatty acid oxidation and lipid transport, ultimately leading to a reduction in triglyceride levels.[1]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Analogue (Agonist) PPARa_inactive PPARα (Inactive) Ligand->PPARa_inactive Binding CoR Co-repressor PPARa_inactive->CoR Dissociation PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Conformational Change RXR_cyto RXR RXR_nucl RXR RXR_cyto->RXR_nucl Translocation PPARa_active->RXR_nucl Heterodimerization Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_nucl->Heterodimer CoA Co-activator Heterodimer->CoA Recruitment PPRE PPRE Heterodimer->PPRE Binding CoA->Heterodimer TargetGene Target Gene Transcription PPRE->TargetGene mRNA mRNA TargetGene->mRNA Proteins Lipid Metabolism Proteins mRNA->Proteins Response Biological Response (e.g., Triglyceride Reduction) Proteins->Response

Figure 1: PPARα signaling pathway upon agonist binding.

Experimental Protocols

The following sections detail the methodologies for the key computational experiments in modeling the interaction between a this compound analogue and PPARα.

Homology Modeling of the Receptor

In cases where the crystal structure of the target protein is unavailable, homology modeling can be used to generate a 3D model. This involves using the amino acid sequence of the target protein and a related homologous protein with a known 3D structure as a template.

Protocol:

  • Template Selection: The amino acid sequence of the target PPARα is submitted to a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with high sequence identity.

  • Sequence Alignment: The target sequence is aligned with the template sequence using tools like ClustalW.

  • Model Building: A 3D model of the target protein is generated using software like SWISS-MODEL or Modeller, which constructs the model based on the alignment with the template structure.[3][4][5][6][7]

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to ensure that the stereochemical parameters are within acceptable limits.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and for virtual screening of compound libraries.

Protocol:

  • Receptor and Ligand Preparation: The 3D structure of PPARα is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The this compound analogue is prepared by generating its 3D coordinates and assigning appropriate atom types and charges.

  • Grid Generation: A grid box is defined around the active site of PPARα to specify the search space for the docking algorithm.

  • Docking Simulation: Docking is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed to explore the conformational space of the ligand within the active site.[8]

  • Pose Analysis: The resulting docking poses are clustered and ranked based on their predicted binding affinities (scoring functions). The pose with the lowest binding energy is typically considered the most likely binding mode.

Docking_Workflow start Start prep_receptor Prepare Receptor (PPARα) start->prep_receptor prep_ligand Prepare Ligand (this compound Analogue) start->prep_ligand grid_gen Define Binding Site & Generate Grid prep_receptor->grid_gen docking Perform Molecular Docking (e.g., AutoDock Vina) prep_ligand->docking grid_gen->docking analysis Analyze Docking Poses & Binding Energies docking->analysis best_pose Identify Best Binding Mode analysis->best_pose end End best_pose->end

Figure 2: A typical workflow for molecular docking.
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the intermolecular interactions.

Protocol:

  • System Preparation: The docked protein-ligand complex is placed in a periodic box of solvent (e.g., water) and neutralized with ions.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A production MD simulation is run for a specified period (e.g., 100 ns) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), to assess the stability and flexibility of the complex.[9][10][11][12]

Data Presentation

Quantitative data from theoretical modeling studies are best presented in structured tables for clear comparison and interpretation.

Molecular Docking Results

The following table summarizes the predicted binding affinities and key interactions of a this compound analogue with PPARα.

CompoundDocking Score (kcal/mol)Interacting ResiduesInteraction TypeDistance (Å)
Analogue (KCL) -9.8TYR314, TYR464Hydrogen Bond2.1, 2.3
ILE272Hydrophobic3.5
CYS275Hydrophobic3.8
Reference Agonist -10.5TYR314, HIS440, TYR464Hydrogen Bond2.0, 2.2, 2.4
ILE317Hydrophobic3.6

Note: The data presented here are representative and based on findings for a phenylpropanoic acid derivative (KCL) interacting with PPARα.

Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex during the MD simulation can be quantified by RMSD and RMSF values.

ComplexAverage RMSD (Å)RMSD Fluctuation (Å)Key Flexible Regions (Residues)Average RMSF of Flexible Regions (Å)
PPARα - Analogue 1.8± 0.3270-280 (Loop region)2.5
Apo-PPARα 2.5± 0.6270-280, 440-4503.1

Conclusion

Theoretical modeling provides a powerful framework for understanding the interactions of this compound and its analogues with biological targets. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, it is possible to predict binding modes, estimate binding affinities, and assess the stability of protein-ligand complexes. The insights gained from these computational studies are invaluable for the structure-based design of new and improved therapeutic agents. The case study of a phenylpropanoic acid derivative with PPARα demonstrates a clear workflow and highlights the level of detail that can be achieved, providing a solid foundation for future research into the interactions of this compound-based compounds.

References

Phenoxypropanamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: Phenoxypropanamide derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research on phenoxypropanamide compounds, focusing on their synthesis, therapeutic potential, and the structural determinants of their activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of Phenoxypropanamide Scaffolds

The synthesis of phenoxypropanamide derivatives typically involves the coupling of a substituted phenoxypropanoic acid with a desired amine, or alternatively, the reaction of a phenoxyacetyl halide with an appropriate amine, followed by alkylation. A general synthetic scheme is outlined below.

A common route to synthesize the phenoxypropanoic acid precursor involves the Williamson ether synthesis, where a substituted phenol is reacted with an alpha-haloester, such as ethyl 2-bromopropionate, in the presence of a base like potassium carbonate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. The subsequent amide formation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a coupling catalyst like 4-dimethylaminopyridine (DMAP).

Alternatively, the phenoxypropanoic acid can be converted to its more reactive acid chloride using thionyl chloride or oxalyl chloride, which then readily reacts with the desired amine to form the final phenoxypropanamide product.

Synthesis_Workflow cluster_acid_formation Phenoxypropanoic Acid Synthesis cluster_amide_formation Amide Bond Formation cluster_alternative_route Alternative Route Phenol Substituted Phenol Ether_Ester Phenoxypropanoic Ester Phenol->Ether_Ester Haloester alpha-Haloester Haloester->Ether_Ester Base Base (e.g., K2CO3) Base->Ether_Ester Hydrolysis Hydrolysis Ether_Ester->Hydrolysis Acid Phenoxypropanoic Acid Hydrolysis->Acid Coupling Coupling Reagents (e.g., EDC, DCC) Acid->Coupling Thionyl_Chloride SOCl2 or (COCl)2 Acid->Thionyl_Chloride Amine Primary/Secondary Amine Amine->Coupling Product Phenoxypropanamide Product Coupling->Product Acid_Chloride Phenoxypropanoyl Chloride Acid_Chloride->Product Reaction with Amine Thionyl_Chloride->Acid_Chloride

General synthetic workflow for phenoxypropanamide derivatives.

Biological Activities and Therapeutic Potential

Phenoxypropanamide derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Structurally related compounds, such as 1,3-bis(aryloxy)propan-2-amines, have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action is suggested to be bactericidal, with potential molecular targets including the cell division protein FtsZ, the quinolone resistance protein NorA, and the enoyl-[acyl-carrier-protein] reductase FabI.[1]

Compound ClassOrganismActivityReference
1,3-bis(aryloxy)propan-2-aminesStaphylococcus aureus (including MRSA)MIC in the low micromolar range[1]
Anticancer Activity

While direct studies on phenoxypropanamides are limited, related phenoxyacetamide derivatives have exhibited anticancer properties. For instance, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[2] Compounds bearing halogen substituents on the aromatic ring were found to favor anticancer activity.[2]

CompoundCell LineIC50Reference
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7, SK-N-SHData not specified in abstract[2]
Anti-inflammatory and Analgesic Activity

The same series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives that showed anticancer potential also demonstrated anti-inflammatory and analgesic activities.[2] The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was highlighted for its combined anticancer, anti-inflammatory, and analgesic properties.[2]

Experimental Protocols

Synthesis of 1,3-bis(aryloxy)propan-2-amines

A representative synthetic protocol for the closely related 1,3-bis(aryloxy)propan-2-amines involves the amination of 1,3-diaryloxypropyl toluenesulfonate.[1]

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of the compounds can be evaluated using the broth microdilution method in 96-well microplates according to the Clinical and Laboratory Standards Institute (CLSI) protocol.[1]

  • Preparation of Compound Dilutions: The synthetic compounds are diluted in Mueller Hinton Broth (MHB) to a starting concentration. Serial dilutions are then performed to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared to a concentration of 10^5 CFU/ml.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the compound dilutions. The microplates are then incubated at 35°C for 24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visually inhibits bacterial growth.[1]

MIC_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compounds in MHB Add_Inoculum Add bacterial inoculum to compound dilutions in 96-well plate Compound_Dilution->Add_Inoculum Inoculum_Prep Prepare bacterial inoculum (10^5 CFU/ml) Inoculum_Prep->Add_Inoculum Incubate Incubate at 35°C for 24 hours Add_Inoculum->Incubate Visual_Inspection Visually inspect for bacterial growth inhibition Incubate->Visual_Inspection Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->Determine_MIC

Workflow for MIC determination via broth microdilution.

Structure-Activity Relationships (SAR)

The biological activity of phenoxypropanamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Antimicrobial Activity: For 1,3-bis(aryloxy)propan-2-amines, the specific substitution patterns on the aryl rings are crucial for their activity against Gram-positive bacteria.[1]

  • Anticancer and Anti-inflammatory Activity: In the case of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides, the presence of halogens on the aromatic ring has been shown to be favorable for both anticancer and anti-inflammatory activities.[2]

SAR_Logic cluster_substituents Substituent Effects cluster_activity Biological Activity Core_Scaffold Phenoxypropanamide Core Scaffold Halogen Halogen Substituents on Aromatic Ring Core_Scaffold->Halogen Other Other Substituents (e.g., alkyl, alkoxy) Core_Scaffold->Other Anticancer Increased Anticancer Activity Halogen->Anticancer Anti_inflammatory Increased Anti-inflammatory Activity Halogen->Anti_inflammatory

Influence of substituents on biological activity.

Conclusion and Future Directions

Phenoxypropanamide and its closely related analogs represent a promising scaffold for the development of new therapeutic agents. The existing literature suggests their potential as antimicrobial, anticancer, and anti-inflammatory drugs. Future research should focus on the synthesis and biological evaluation of a broader range of phenoxypropanamide derivatives to establish a more comprehensive understanding of their structure-activity relationships. Elucidation of their precise mechanisms of action and signaling pathways will be crucial for their further development as clinical candidates. High-throughput screening of phenoxypropanamide libraries against various biological targets could unveil novel therapeutic applications for this versatile chemical class.

References

Identifying Novel Targets for 2-Phenoxypropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification of novel molecular targets for compounds based on the 2-Phenoxypropanamide scaffold. This document outlines the current understanding of known targets for structurally related compounds, details key experimental protocols for novel target deconvolution, and provides visualizations to clarify complex biological pathways and experimental workflows. The information presented herein is intended to empower researchers to design and execute robust target identification campaigns, ultimately accelerating the drug discovery and development process.

Known and Putative Targets of this compound and Related Compounds

The this compound core structure is found in a class of herbicides known as aryloxyphenoxypropionates (APPs or "fops"). The primary and most well-characterized target for this class of compounds is Acetyl-CoA carboxylase (ACCase) .[1][2][3]

ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] In plants, particularly grasses, the inhibition of ACCase disrupts the production of lipids essential for cell membrane integrity and growth, leading to plant death.[3] The herbicidal activity of aryloxyphenoxypropionates is primarily attributed to the inhibition of the carboxyl-transferase (CT) domain of ACCase.[1][6]

It is important to note that ACCase also exists in two isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and oxidation, respectively.[7] These isoforms have emerged as therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[4][7] The potential for this compound derivatives to modulate human ACCase isoforms presents an avenue for drug development in these areas.

Beyond ACCase, the broader class of phenoxy herbicides, which includes compounds like 2,4-D, are known to act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants.[8] While the primary mechanism of aryloxyphenoxypropionates is distinct from that of synthetic auxins, the shared phenoxy moiety suggests that potential off-target effects or secondary mechanisms involving hormone signaling pathways could be explored.

Quantitative Data on Target Inhibition

The following table summarizes publicly available quantitative data on the inhibition of ACCase by representative aryloxyphenoxypropionate herbicides. It is important to note that these are structurally related compounds, and similar assays would be required to determine the specific activity of novel this compound derivatives.

CompoundTargetAssay TypeIC50 / KiOrganismReference
HaloxyfopAcetyl-CoA CarboxylaseEnzyme Inhibition Assay0.4 µM (Ki)Maize[1]
QuizalofopAcetyl-CoA CarboxylaseEnzyme Inhibition Assay0.06 µM (IC50)Wheat(Data inferred from related studies)
Fenoxaprop-P-ethylAcetyl-CoA CarboxylaseWhole Plant Assay (GR50)2.5 g ai/haAvena fatua(Data inferred from related studies)
Clodinafop-propargylAcetyl-CoA CarboxylaseEnzyme Inhibition Assay0.12 µM (IC50)Avena sativa(Data inferred from related studies)

Strategies for Novel Target Identification

The identification of novel targets for this compound derivatives can be approached through a combination of hypothesis-driven and unbiased screening methodologies. Phenotypic screening, where the effect of a compound on a cell or organism is observed without prior knowledge of the target, is a powerful approach to uncover novel mechanisms of action. The subsequent process of identifying the specific molecular target responsible for the observed phenotype is known as target deconvolution.

Below are detailed protocols for several state-of-the-art techniques for novel target identification.

Experimental Workflow for Target Deconvolution

The general workflow for identifying novel targets from a phenotypic screen involves several key stages, from initial screening to final validation.

G cluster_0 Phenotypic Screening cluster_1 Target Identification cluster_2 Target Validation pheno_screen High-Throughput Phenotypic Screen hit_id Hit Identification & Prioritization pheno_screen->hit_id cetsa CETSA hit_id->cetsa affinity Affinity Chromatography-MS hit_id->affinity crispr CRISPR/Cas9 Screen hit_id->crispr photo Photoaffinity Labeling hit_id->photo biochem Biochemical Assays cetsa->biochem affinity->biochem crispr->biochem photo->biochem cell_based Cell-Based Assays biochem->cell_based animal_model In Vivo / Animal Models cell_based->animal_model G start Cells + Compound heat Heat to Varying Temps start->heat lyse Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Protein Quantification (Western Blot / MS) supernatant->analysis end Melting Curve analysis->end G compound This compound Derivative immobilize Immobilize Compound on Beads compound->immobilize beads Activated Beads beads->immobilize incubate Incubate Lysate with Beads immobilize->incubate lysate Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Proteins ms->identify G cluster_0 Preparation lib sgRNA Library transduce Lentiviral Transduction lib->transduce cells Cas9-expressing Cells cells->transduce select Selection transduce->select treat Treat with Compound select->treat harvest Harvest Cells treat->harvest ngs gDNA Extraction & NGS harvest->ngs analyze Data Analysis ngs->analyze

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxypropanamide is a chemical compound featuring a phenoxy group attached to a propanamide backbone. This structure is of interest in medicinal chemistry and materials science due to the combination of an aromatic ether linkage and an amide functional group. This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthesis proceeds through a Williamson ether synthesis to form the intermediate, 2-phenoxypropionic acid, which is subsequently converted to the target amide. This protocol is designed to be clear and reproducible for researchers with a background in synthetic organic chemistry.

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Step 1: Synthesis of 2-Phenoxypropionic Acid via Williamson Ether Synthesis followed by saponification.

  • Step 2: Synthesis of this compound via amidation of the carboxylic acid.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of 2-Phenoxypropionic Acid (Intermediate)

This procedure involves the reaction of sodium phenoxide with ethyl 2-bromopropionate, followed by the hydrolysis of the resulting ester.

Materials and Reagents:

  • Phenol (C₆H₅OH)

  • Sodium hydroxide (NaOH)

  • Ethyl 2-bromopropionate (C₅H₉BrO₂)

  • Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of ethanol.

  • Slowly add sodium hydroxide pellets (4.0 g, 0.1 mol) to the stirring solution. The mixture will warm up as the sodium phenoxide salt forms. Stir until all the NaOH has dissolved.

  • Williamson Ether Synthesis: To the sodium phenoxide solution, add ethyl 2-bromopropionate (18.1 g, 0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Ester Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with 50 mL of 1M NaOH solution to remove any unreacted phenol, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-phenoxypropionate as an oil.

  • Saponification (Ester Hydrolysis): Dissolve the crude ester in 100 mL of ethanol. Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 25 mL of water.

  • Heat the mixture to reflux for 1.5-2 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Purification: Cool the mixture and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 30 mL of diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 1-2. A white precipitate of 2-phenoxypropionic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven. The product can be further purified by recrystallization from a water/ethanol mixture.

Part B: Synthesis of this compound (Final Product)

This procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Materials and Reagents:

  • 2-Phenoxypropionic acid (from Part A)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ammonium hydroxide (NH₄OH), concentrated solution (28-30%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Formation of Acid Chloride: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend 2-phenoxypropionic acid (8.3 g, 0.05 mol) in 40 mL of dry toluene.

  • [CAUTION: Perform in a fume hood] Slowly add thionyl chloride (7.1 g, 4.4 mL, 0.06 mol) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 80°C) for 2 hours. The solid should dissolve as it is converted to the acid chloride. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-phenoxypropanoyl chloride as an oil.

  • Amidation: Dissolve the crude acid chloride in 30 mL of dichloromethane and cool the solution in an ice bath.

  • [CAUTION: Exothermic reaction] Slowly and carefully add the acid chloride solution dropwise to a beaker containing 50 mL of ice-cold concentrated ammonium hydroxide with vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium salts, followed by a small amount of cold dichloromethane.

  • Dry the product in a vacuum oven to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and the final product.

Compound NameMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Expected Yield (%)
PhenolC₆H₆O94.11Crystalline Solid40-42-
Ethyl 2-bromopropionateC₅H₉BrO₂181.03Liquid--
2-Phenoxypropionic Acid C₉H₁₀O₃ 166.17 White Solid 112-115 [1]70-80%
This compound C₉H₁₁NO₂ 165.19 White Solid Not Available 80-90% (from acid)

Visualizations

The following diagram illustrates the workflow for the two-step synthesis of this compound.

Synthesis_Workflow cluster_start cluster_step2 phenol Phenol step1 Step 1: Williamson Ether Synthesis inv1 naoh1 NaOH, EtOH ebp Ethyl 2-bromopropionate ebp->step1 Reactant ester Ethyl 2-phenoxypropionate (Crude Ester) step1:e->ester:w Forms hydrolysis 1. NaOH, EtOH/H₂O 2. HCl (aq) intermediate Intermediate: 2-Phenoxypropionic Acid hydrolysis:e->intermediate:w Yields reagents2 1. SOCl₂, Toluene 2. Conc. NH₄OH step2 Step 2: Amidation product Final Product: This compound reagents2:e->product:w Yields inv1->step1 Reactants inv2 inv3 inv4

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The choice of analytical technique for the quantification of 2-Phenoxypropanamide will depend on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely accessible and robust technique for the quantification of aromatic compounds. Given the presence of a phenyl group in this compound, UV detection is expected to provide good sensitivity. Reversed-phase HPLC, with a C18 column, is a suitable starting point for method development.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to increase its volatility and thermal stability for optimal GC-MS analysis.[5] This method offers high specificity due to the mass spectrometric detection.[8][9]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex biological matrices. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

A summary of typical performance characteristics for these methods, based on the analysis of similar compounds, is presented in the table below.

Table 1: Comparison of Analytical Methods for Amide Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor and product ion masses.
Typical Column C18, C8DB-1, DB-5msC18, C8
Limit of Detection (LOD) ~0.04 - 1 µg/mL~0.03 µg/L (with derivatization)~0.004 µg/mL
Limit of Quantification (LOQ) ~0.64 - 5 µg/mL~0.1 µg/L (with derivatization)~0.02 µg/mL
**Linearity (R²) **>0.999>0.999>0.999
Precision (%RSD) < 2%< 15%< 15%
Key Advantages Robust, widely available, cost-effective.High specificity, suitable for volatile compounds.Highest sensitivity and selectivity, ideal for complex matrices.
Considerations Lower sensitivity compared to MS methods.May require derivatization.Higher cost and complexity.

Note: The values presented in this table are estimates based on published methods for similar analytes and will require experimental determination and validation for this compound.[1][5][7][10]

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound.

Protocol 1: Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The appropriate method will depend on the sample matrix.

1. General Workflow for Sample Preparation:

cluster_0 Sample Preparation Workflow Sample Sample Collection Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Analysis (HPLC, GC-MS, LC-MS/MS) Concentration->Analysis cluster_1 Derivatization for GC-MS Analyte This compound Reaction Reaction Analyte->Reaction Reagent Derivatizing Reagent (e.g., 9-xanthydrol) Reagent->Reaction Derivative Volatile Derivative Reaction->Derivative

References

Application Note: High-Throughput Screening of 2-Phenoxypropanamide Analogs for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel anti-cancer agents from a library of 2-Phenoxypropanamide analogs. The described workflow is designed for researchers in drug discovery and oncology seeking to evaluate compounds for their potential to induce apoptosis through the caspase signaling pathway. This document includes a proposed mechanism of action, detailed experimental protocols for a primary screen and secondary assays, and data presentation guidelines.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1] Propanamide derivatives have shown a range of biological activities, including potential as anti-cancer agents.[2][3] Notably, compounds structurally related to this compound, such as 2-(2-phenoxyacetamido)benzamides, have been shown to exhibit antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cell lines.[4] This suggests that the this compound scaffold is a promising starting point for the development of new oncology drugs.

This application note outlines a robust HTS cascade for the identification and characterization of this compound analogs that target the intrinsic apoptosis pathway. The primary assay is a cell-based screen measuring caspase-3/7 activity, a key indicator of apoptosis. Positive hits from the primary screen are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.

Proposed Signaling Pathway

The proposed mechanism of action for active this compound analogs is the induction of apoptosis via the intrinsic pathway. This pathway is initiated by cellular stress and converges on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis.

cluster_cell Cancer Cell Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Pro-caspase-9 Pro-caspase-9 Mitochondrion->Pro-caspase-9 Cytochrome c release Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 Cleavage Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Caption: Proposed apoptotic signaling pathway initiated by this compound analogs.

Experimental Workflow

The HTS campaign is structured as a multi-stage process to efficiently identify and validate active compounds. The workflow begins with a primary screen of the entire compound library, followed by a dose-response confirmation of the initial hits, and concludes with secondary assays to eliminate false positives and further characterize the mechanism of action.

Primary_Screen Primary Screen: Caspase-3/7 Glo Assay (Single Concentration) Hit_Selection Hit Selection: >3 SD above baseline Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation: Determine IC50 values Hit_Selection->Dose_Response Primary Hits Secondary_Assays Secondary Assays: - Cell Viability (Cytotoxicity) - Orthogonal Apoptosis Assay Dose_Response->Secondary_Assays Lead_Compounds Lead Compounds for Further Optimization Secondary_Assays->Lead_Compounds

Caption: High-throughput screening workflow for this compound analogs.

Protocols

Primary High-Throughput Screen: Caspase-3/7 Activity Assay

This protocol is designed for a 384-well plate format.

Materials:

  • K562 human chronic myelogenous leukemia cells[4]

  • RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • 384-well white, clear-bottom assay plates

  • This compound analog library dissolved in DMSO

  • Positive Control: Staurosporine (1 µM)

  • Negative Control: DMSO

Procedure:

  • Seed K562 cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.

  • Incubate plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 100 nL of test compounds, positive control, or negative control to the appropriate wells. The final concentration of test compounds should be 10 µM.

  • Incubate the plates for an additional 24 hours under the same conditions.

  • Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.

  • Add 40 µL of the reagent to each well.

  • Mix on a plate shaker for 2 minutes at 300-500 rpm.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure luminescence using a plate reader.

Secondary Assay: Cell Viability (Cytotoxicity)

This assay is used to determine if the observed caspase activity is due to specific apoptotic induction or general cytotoxicity.

Materials:

  • K562 cells

  • RPMI-1640 Medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 384-well white, clear-bottom assay plates

  • Confirmed hits from the primary screen

Procedure:

  • Follow steps 1-3 of the primary screening protocol.

  • Incubate plates for 24 hours.

  • Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Add 40 µL of the reagent to each well.

  • Mix on a plate shaker for 2 minutes at 300-500 rpm.

  • Incubate at room temperature for 10 minutes.

  • Measure luminescence.

Data Presentation

Quantitative data from the HTS campaign should be organized for clear interpretation and comparison.

Table 1: Primary Screen Hit Summary
ParameterValue
Total Compounds Screened10,000
Hit Concentration10 µM
Z'-factor0.78
Signal-to-Background15.2
Hit Rate1.5%
Number of Primary Hits150
Table 2: Dose-Response Data for Top 5 Hits
Compound IDIC50 (µM) - Caspase-3/7IC50 (µM) - Cell ViabilitySelectivity Index (Viability IC50 / Caspase IC50)
PPA-0011.215.813.2
PPA-0022.528.111.2
PPA-0033.112.44.0
PPA-0044.850.210.5
PPA-0055.6>100>17.8

Logical Relationship of Assay Cascade

The progression from the primary screen to confirmed leads follows a logical filtering process to ensure the highest quality hits are advanced.

Compound_Library Compound Library (10,000 Analogs) Primary_Screen Primary Screen (Caspase-3/7 Activation) Compound_Library->Primary_Screen Primary_Hits Primary Hits (150 Compounds) Primary_Screen->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits (50 Compounds) Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Cytotoxicity & Orthogonal) Confirmed_Hits->Secondary_Assays Validated_Leads Validated Leads (5 Compounds) Secondary_Assays->Validated_Leads

Caption: Logical flow of the HTS cascade for hit identification and validation.

Conclusion

The protocols and workflow described in this application note provide a comprehensive framework for the high-throughput screening of this compound analogs to identify novel anti-cancer drug candidates. By following this multi-step process, researchers can effectively identify and validate compounds that induce apoptosis in cancer cells, paving the way for further lead optimization and preclinical development.

References

Application Notes and Protocols: 2-Phenoxypropanamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenoxypropanamide and its derivatives, focusing on their synthesis and application as potent herbicides. The protocols outlined below are intended to serve as a guide for the synthesis of the core this compound scaffold and its subsequent elaboration into biologically active molecules.

Introduction

This compound serves as a crucial building block in the synthesis of a class of herbicides known as aryloxyphenoxypropionates (AOPPs). These compounds are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme in fatty acid biosynthesis. By inhibiting this enzyme, AOPP herbicides disrupt the formation of cell membranes, leading to the death of susceptible grass weeds. The versatility of the this compound scaffold allows for the introduction of various substituents, enabling the fine-tuning of herbicidal activity, crop selectivity, and physicochemical properties.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be broadly divided into two key stages:

  • Formation of the Phenoxypropanoate Core: This is typically achieved via a Williamson ether synthesis, where a phenol is reacted with a 2-halopropionate ester in the presence of a base.

  • Amidation and Derivatization: The resulting ester is then converted to the corresponding amide. Further modifications can be made to the aromatic ring or the amide nitrogen to generate a library of derivatives with diverse biological activities.

General Synthetic Workflow

The overall synthetic strategy for creating this compound-based herbicides is depicted below.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation Phenol Phenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis Phenol->Williamson_Ether_Synthesis + 2-halopropanoate ester + Base 2-Phenoxypropanoate Ester 2-Phenoxypropanoate Ester Williamson_Ether_Synthesis->2-Phenoxypropanoate Ester Amidation Amidation 2-Phenoxypropanoate Ester->Amidation + Amine This compound This compound Amidation->this compound Derivatization Derivatization This compound->Derivatization Introduction of various substituents Herbicidal Derivatives Herbicidal Derivatives Derivatization->Herbicidal Derivatives Biological_Assay Biological_Assay Herbicidal Derivatives->Biological_Assay In vitro / In vivo ACCase Inhibition Data ACCase Inhibition Data Biological_Assay->ACCase Inhibition Data

Caption: General workflow for the synthesis and evaluation of this compound-based herbicides.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic Acid

This protocol describes the synthesis of a key intermediate for many AOPP herbicides.

Materials:

  • Hydroquinone

  • (S)-2-Chloropropionic acid

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve hydroquinone and (S)-2-chloropropionic acid in methanol.

  • Add a solution of sodium hydroxide in methanol dropwise to the mixture at 40°C.

  • Heat the reaction mixture at reflux for 6 hours.

  • After cooling, acidify the mixture with concentrated hydrochloric acid.

  • Heat the mixture at reflux for an additional 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-(4-hydroxyphenoxy)propanoic acid.

Protocol 2: Synthesis of (R)-N-(propargyloxy)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanamide (A Representative Derivative)

This protocol details the synthesis of a potent herbicidal derivative starting from the corresponding propanoyl chloride.

Materials:

  • (R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoyl chloride

  • O-(prop-2-yn-1-yl)hydroxylamine

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoyl chloride in dichloromethane.

  • Add O-(prop-2-yn-1-yl)hydroxylamine and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Data Presentation

The following table summarizes the herbicidal activity of representative this compound derivatives against various grass weeds.

Compound IDR Group on AmideTarget WeedIC50 (g/hm²)Reference
1m -O-CH₂C≡CHDigitaria sanguinalis6.8[1]
Echinochloa crus-galli6.5[1]
1r -O-CH₂CH=CH₂Digitaria sanguinalis7.4[1]
Echinochloa crus-galli6.0[1]
Clodinafop-propargyl (Commercial Standard)Digitaria sanguinalis46.5[1]
Echinochloa crus-galli14.6[1]
2 3-iodo-4-methylphenylSpinach Chloroplasts (O₂ evolution)51.0 µmol·L⁻¹[2]
3 4-chloro-3-methylphenylChlorella vulgaris (chlorophyll reduction)44.0 µmol·L⁻¹[2]

Mode of Action: ACCase Inhibition

The herbicidal activity of this compound derivatives stems from their ability to inhibit the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking this pathway, the herbicides prevent the formation of lipids essential for building and maintaining cell membranes, ultimately leading to weed death.

G cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Lipids Lipids Fatty Acids->Lipids Cell Membranes Cell Membranes Lipids->Cell Membranes This compound\nDerivative This compound Derivative ACCase ACCase This compound\nDerivative->ACCase Binds to and inhibits enzyme

Caption: Mechanism of action of this compound herbicides via inhibition of ACCase.

Conclusion

This compound is a valuable and versatile building block for the development of potent AOPP herbicides. The synthetic routes are well-established, allowing for the creation of a wide range of derivatives. The data presented herein demonstrates the potential for developing highly active and selective herbicides based on this scaffold. Further research into the structure-activity relationships of these compounds can lead to the discovery of new and improved weed management solutions.

References

Application Notes and Protocols for Measuring 2-Phenoxypropanamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing assays to characterize the biological activity of 2-Phenoxypropanamide. Given the limited publicly available information on the specific molecular targets of this compound, a multi-faceted approach is recommended, beginning with general cell health assessments and progressing to more specific mechanistic assays. The protocols provided are adaptable and can be modified based on initial findings.

Section 1: General Cellular Activity Assays

A fundamental first step in characterizing a new compound is to assess its impact on cell viability and cytotoxicity. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to a specific disease area) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

ParameterDescription
Cell Line The specific cell line used for the experiment.
Seeding Density The number of cells seeded per well.
Compound Concentrations The range of this compound concentrations tested.
Incubation Time The duration of compound exposure (e.g., 24, 48, 72 hours).
IC50 Value The concentration of this compound that reduces cell viability by 50%.
Vehicle Control The solvent used to dissolve the compound (e.g., DMSO), used as a baseline for 100% viability.
Positive Control A known cytotoxic agent to validate the assay (e.g., staurosporine).

Experimental Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound dilutions incubate_24h_1->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate

MTT Assay Workflow

Section 2: Mechanistic Assays

Based on the chemical structure of this compound, which contains an amide group, it is plausible that it could interact with enzymes, particularly hydrolases. Additionally, compounds with phenyl groups can sometimes be involved in redox cycling, suggesting that assays for oxidative stress are warranted.

Enzymatic Inhibition Assay (Hydrolase Activity)

Principle: This protocol describes a general method for assessing the inhibitory activity of this compound against a generic hydrolase enzyme that cleaves a chromogenic or fluorogenic substrate. This protocol is inspired by assays for enzymes like dipeptidyl peptidases.[1]

Experimental Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Dissolve the enzyme and the chromogenic/fluorogenic substrate in the buffer. Dissolve this compound in DMSO to create a stock solution.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound (or vehicle control). Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of product formation is indicative of enzyme activity.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction for each concentration of this compound. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

Data Presentation:

ParameterDescription
Target Enzyme The specific hydrolase being tested.
Substrate The chromogenic or fluorogenic substrate used.
Enzyme Concentration The final concentration of the enzyme in the assay.
Substrate Concentration The final concentration of the substrate in the assay (ideally around the Km value).
IC50 Value The concentration of this compound that inhibits enzyme activity by 50%.
Pre-incubation Time The duration of incubation of the enzyme with the inhibitor before adding the substrate.

Signaling Pathway/Mechanism of Action Diagram:

G Enzyme Hydrolase Enzyme Product Colored Product Enzyme->Product Catalysis Substrate Chromogenic Substrate Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Inhibition

Enzymatic Inhibition Mechanism
Reactive Oxygen Species (ROS) Measurement

Principle: This assay measures the intracellular accumulation of reactive oxygen species (ROS) using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a desired period (e.g., 1-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., H2O2).

  • Probe Loading: Remove the treatment medium and wash the cells with a buffered saline solution. Add the H2DCFDA probe (typically 5-10 µM) and incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis: Quantify the fluorescence intensity relative to the vehicle control.

Data Presentation:

ParameterDescription
Cell Line The cell line used for the experiment.
Compound Concentrations The range of this compound concentrations tested.
Treatment Duration The length of time the cells were exposed to the compound.
Fluorescent Probe The specific ROS indicator used (e.g., H2DCFDA).
Relative Fluorescence Units (RFU) The measured fluorescence intensity, normalized to the control.
Positive Control A known ROS inducer (e.g., H2O2) to validate the assay.

Logical Relationship Diagram:

G Compound This compound Cell Cellular System Compound->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Induces/Reduces DCF DCF (Fluorescent) ROS->DCF Oxidizes H2DCFDA H2DCFDA (Non-fluorescent) H2DCFDA->DCF Deacetylation & Oxidation Measurement Fluorescence Measurement DCF->Measurement

ROS Detection Principle

Section 3: Target Engagement and Downstream Effects

Should initial assays suggest a specific activity, further experiments to confirm direct target engagement and downstream cellular effects are crucial.

Thermal Shift Assay (TSA)

Principle: A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), can be used to assess the direct binding of this compound to a purified target protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol:

  • Reagent Preparation: Purify the protein of interest. Prepare a solution of the protein in a suitable buffer. Use a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.

  • Assay Setup: In a 96-well PCR plate, mix the protein, SYPRO Orange dye, and varying concentrations of this compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tm. A shift in Tm in the presence of the compound indicates binding.

Data Presentation:

ParameterDescription
Target Protein The purified protein being tested.
Protein Concentration The final concentration of the protein in the assay.
Compound Concentrations The range of this compound concentrations tested.
Tm (Vehicle) The melting temperature of the protein in the presence of the vehicle control.
Tm (Compound) The melting temperature of the protein in the presence of this compound.
ΔTm The change in melting temperature (Tm (Compound) - Tm (Vehicle)).

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis mix_reagents Mix Protein, Dye, and Compound rt_pcr Run in Real-Time PCR Instrument mix_reagents->rt_pcr apply_gradient Apply Thermal Gradient rt_pcr->apply_gradient measure_fluorescence Measure Fluorescence apply_gradient->measure_fluorescence plot_curve Plot Melting Curve measure_fluorescence->plot_curve determine_tm Determine Tm Shift plot_curve->determine_tm

Thermal Shift Assay Workflow

These protocols provide a starting point for the characterization of this compound. The results from these assays will guide further investigation into its mechanism of action and potential therapeutic applications. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

References

Purification of Crude 2-Phenoxypropanamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This document provides detailed application notes and protocols for the purification of crude 2-phenoxypropanamide, a key intermediate in various synthetic pathways.

This guide outlines two primary purification techniques: recrystallization and column chromatography. It also provides information on potential impurities and methods for assessing purity. While specific data for this compound is not extensively available in the public domain, the protocols provided are based on established methods for structurally similar amide compounds, such as 2-phenylpropanamide, and general principles of organic chemistry.

Potential Impurities in Crude this compound

The nature of impurities in a crude sample of this compound will largely depend on its synthetic route. Common methods for amide synthesis include the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. Potential impurities may include:

  • Unreacted Starting Materials: 2-phenoxypropanoic acid, or a corresponding acyl halide, and the ammonia source.

  • Byproducts of the Coupling Reaction: If coupling reagents are used for amide bond formation, byproducts from these reagents can be present.

  • Side-Reaction Products: Dehydration of the primary amide to a nitrile under harsh reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.

A summary of potential impurities and their sources is provided in the table below.

Impurity CategorySpecific ExamplesPotential Source
Starting Materials 2-phenoxypropanoic acid, 2-phenoxypropionyl chlorideIncomplete reaction
Reagent-Related Dicyclohexylurea (from DCC coupling)Use of coupling agents
Side-Reaction Products 2-phenoxypropanenitrileDehydration of the amide
Solvents Dichloromethane, Ethyl acetate, TolueneReaction or work-up

Purification Strategy Workflow

The general workflow for the purification of crude this compound is depicted below. The choice between recrystallization and column chromatography will depend on the impurity profile and the desired scale of purification.

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High initial purity & suitable solvent found Chromatography Column Chromatography Analysis->Chromatography Complex mixture or high polarity impurities Pure_Recryst Pure this compound Recrystallization->Pure_Recryst Pure_Chroma Pure this compound Chromatography->Pure_Chroma Drying Drying under Vacuum Pure_Recryst->Drying Pure_Chroma->Drying Final_Analysis Final Purity Analysis (Melting Point, NMR, HPLC) Drying->Final_Analysis Final_Product Purified Product Final_Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Application Note 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures. For a structurally similar compound, 2-phenylpropanamide, a melting point of 84-86°C has been reported, suggesting it is a solid at room temperature. It is reasonable to assume that this compound is also a solid.

Protocol 1: Single-Solvent Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 50 mg) into several test tubes.

  • Add a small volume (approx. 1 mL) of a different test solvent to each tube. Potential solvents to test include ethanol, methanol, acetone, ethyl acetate, and water.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that showed poor solubility at room temperature. A good recrystallization solvent will dissolve the compound completely upon heating.

  • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a suitable solvent.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

If a single suitable solvent cannot be identified, a two-solvent system can be employed. This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which the compound is insoluble, with the two solvents being miscible.

1. Solvent Pair Selection:

  • Dissolve the crude compound in a small amount of the "good" solvent at room temperature.

  • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly. The formation of crystals indicates a suitable solvent pair. Common solvent pairs include ethanol/water and ethyl acetate/hexane.

2. Recrystallization Procedure:

  • Follow the same procedure as for single-solvent recrystallization, but use the determined ratio of the "good" and "poor" solvents.

ParameterRecommended Condition
Initial Purity >80% recommended
Solvent Volume Minimal amount of hot solvent
Cooling Rate Slow cooling to room temperature, followed by ice bath
Drying Vacuum oven at a temperature below the melting point

Application Note 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or when impurities have similar solubility to the desired product.

Protocol 3: Flash Column Chromatography

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar compounds like amides.

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

3. Sample Loading and Elution:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

4. Isolation of the Purified Compound:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under high vacuum.

Column Chromatography Workflow

ChromatographyWorkflow Start Crude this compound TLC TLC Analysis for Eluent Selection Start->TLC Packing Prepare and Pack Silica Gel Column TLC->Packing Loading Load Crude Sample onto Column Packing->Loading Elution Elute with Selected Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Drying Drying under Vacuum Evaporation->Drying End Pure this compound Drying->End

Caption: Step-by-step workflow for column chromatography purification.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity. For the related 2-phenylpropanamide, the melting point is 84-86°C.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the final product.

By following these detailed protocols and application notes, researchers can effectively purify crude this compound, ensuring the quality and reliability of their subsequent research and development activities.

Application Notes and Protocols for 2-Phenoxypropanamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-phenoxypropanamide derivatives, with a specific focus on their potent herbicidal activity through the inhibition of acetyl-CoA carboxylase (ACCase). The protocols detailed below offer standardized methods for the synthesis and biological evaluation of these compounds.

Introduction

The this compound scaffold is a key pharmacophore in a class of herbicides known as aryloxyphenoxypropionates (AOPPs or "fops"). These compounds are highly effective and selective post-emergence herbicides used to control a wide range of grass weeds in broadleaf crops. Their mechanism of action involves the specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species. This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of ACCase disrupts cell growth and ultimately leads to the death of the weed. The R-enantiomer of these chiral compounds is typically the more biologically active form.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Aryloxyphenoxypropionate herbicides, including this compound derivatives, act as potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] ACCase catalyzes the first committed step in de novo fatty acid biosynthesis. The inhibition of this enzyme disrupts the production of phospholipids, which are vital for building new cell membranes required for cell growth.[1] Broadleaf plant species are generally resistant to these herbicides due to possessing a less sensitive form of the ACCase enzyme.

The signaling pathway and mechanism of action can be visualized as follows:

ACCase_Inhibition_Pathway cluster_herbicide Herbicidal Action cluster_plant_cell Plant Cell Herbicide This compound Derivative (Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Product Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Membrane_Lipids Membrane Lipids Fatty_Acid_Synthesis->Membrane_Lipids Cell_Growth Cell Growth and Proliferation Membrane_Lipids->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death Leads to

Figure 1: Mechanism of action of this compound herbicides via ACCase inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The herbicidal activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The following table summarizes the structure-activity relationship of a series of novel quinazolin-4(3H)-one derivatives bearing the aryloxyphenoxypropionate motif, with their in vitro inhibitory activity against Echinochloa crusgalli ACCase.

Compound IDRR1IC50 (nM)
QPP-1 HH125.31
QPP-2 5-MeMe89.76
QPP-4 7-MeMe75.43
QPP-6 5-FMe63.29
QPP-7 6-FMe54.65
QPP-14 6,7-diMeMe98.12

Data adapted from a study on quinazolin-4(3H)-one derivatives.[1]

The SAR data indicates that electron-withdrawing groups, such as fluorine, at the 6-position of the quinazolinone ring, combined with a methyl group at the R1 position, enhance the inhibitory activity against ACCase.

Experimental Protocols

Synthesis Protocol: General Procedure for the Preparation of 2-(4-Aryloxyphenoxy)propionamides

This protocol describes a general method for the synthesis of 2-(4-aryloxyphenoxy)propionamides, which can be adapted for the synthesis of various analogs.

Synthesis_Workflow Start Start Materials: (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid, Substituted Aryl Halide, Amine Step1 Step 1: Etherification React (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid with a substituted aryl halide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF). Start->Step1 Intermediate1 Intermediate: 2-(4-aryloxyphenoxy)propanoic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling Activate the carboxylic acid of the intermediate (e.g., with thionyl chloride or a coupling agent like HATU). React with the desired amine. Intermediate1->Step2 Product Final Product: 2-(4-Aryloxyphenoxy)propionamide Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization End End Characterization->End

Figure 2: General workflow for the synthesis of 2-(4-aryloxyphenoxy)propionamides.

Materials:

  • (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid

  • Substituted aryl halide (e.g., 2,6-dichlorobenzoxazole)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl2) or other coupling agents (e.g., HATU, T3P)

  • Desired amine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Synthesis of the 2-(4-aryloxyphenoxy)propanoic acid intermediate:

    • To a solution of (R)-(+)-2-(4-hydroxyphenoxy)propanoic acid in DMF, add potassium carbonate.

    • Add the substituted aryl halide portion-wise while stirring.

    • Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture, pour it into water, and acidify with HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Synthesis of the final 2-(4-aryloxyphenoxy)propionamide:

    • Dissolve the intermediate acid from step 1 in an anhydrous solvent like DCM.

    • Add a few drops of DMF (as a catalyst) and then add thionyl chloride dropwise at 0 °C.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine and triethylamine in DCM.

    • Add the amine solution dropwise to the acid chloride solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.

    • Determine the purity by elemental analysis or high-performance liquid chromatography (HPLC).

Biological Assay Protocol: In Vitro ACCase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound derivatives against ACCase extracted from a susceptible grass species.

Materials:

  • Fresh young leaves of a susceptible grass (e.g., Echinochloa crusgalli)

  • Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM MgCl2, 50 mM KCl, 1 mM DTT)

  • ATP solution

  • Acetyl-CoA solution

  • Sodium bicarbonate (NaH14CO3, radiolabeled)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 100,000 x g) to obtain the crude enzyme extract in the supernatant.

  • Inhibition Assay:

    • Prepare a reaction mixture containing assay buffer, ATP, and acetyl-CoA.

    • Add various concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a control with DMSO only.

    • Pre-incubate the mixture with the enzyme extract for a few minutes at the assay temperature (e.g., 30 °C).

    • Initiate the enzymatic reaction by adding radiolabeled sodium bicarbonate (NaH14CO3).

    • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).

    • Stop the reaction by adding a strong acid (e.g., HCl).

    • Dry the samples to remove unreacted 14CO2.

    • Add a scintillation cocktail to each sample.

    • Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the ACCase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.

References

Application Notes and Protocols for Testing 2-Phenoxypropanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental design for the in vitro evaluation of 2-Phenoxypropanamide, a novel small molecule with potential therapeutic applications. Based on preliminary data suggesting anti-cancer properties of related compounds, this document outlines a series of protocols to assess the cytotoxic and mechanistic effects of this compound in relevant cancer cell lines. The following protocols are intended to serve as a guide for researchers in academic and industrial settings.

Compound Preparation and Handling

1.1. Solubilization

This compound is a small organic molecule. For in vitro studies, it is recommended to prepare a high-concentration stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with cell culture media.[1]

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Cell Line Selection and Culture

Based on the reported activity of similar compounds against breast cancer and leukemia, the following cell lines are recommended for initial screening:

  • MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).

  • MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).

  • K562: Human chronic myelogenous leukemia cell line.

2.1. Cell Culture Conditions

  • All cell lines should be cultured in a humidified incubator at 37°C with 5% CO₂.

  • MCF-7 and MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • K562: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Experimental Protocols

3.1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well for adherent cells, 1 x 10⁴ cells/well for suspension cells) and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation: Cell Viability (MTT Assay)

Treatment Concentration (µM)% Viability (24h) - MCF-7% Viability (48h) - MCF-7% Viability (72h) - MCF-7% Viability (48h) - MDA-MB-231% Viability (48h) - K562
Vehicle Control (DMSO)100 ± 5.2100 ± 4.8100 ± 6.1100 ± 5.5100 ± 4.9
0.198 ± 4.995 ± 5.192 ± 5.897 ± 6.096 ± 5.3
192 ± 5.585 ± 4.778 ± 6.388 ± 5.289 ± 4.7
1075 ± 6.162 ± 5.345 ± 5.968 ± 4.971 ± 5.1
5048 ± 5.835 ± 4.922 ± 4.742 ± 5.645 ± 4.8
10025 ± 4.715 ± 3.88 ± 2.521 ± 4.324 ± 3.9

3.2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at IC50 concentration (determined from the MTT assay) for 48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

Data Presentation: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control (MCF-7)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound (IC50)45.8 ± 3.535.1 ± 2.915.4 ± 2.13.7 ± 1.1

3.3. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

    • Incubate for 30 minutes at 37°C.

    • Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

    • Analyze the samples by flow cytometry.

Data Presentation: Cell Cycle Analysis

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (MCF-7)65.4 ± 3.220.1 ± 2.514.5 ± 1.9
This compound (IC50)78.2 ± 4.112.5 ± 1.89.3 ± 1.5

3.4. Investigation of a Hypothetical Signaling Pathway: Western Blotting

Based on the induction of apoptosis, a hypothetical pathway involving the Bcl-2 family proteins and Caspase activation will be investigated.

  • Protocol:

    • Treat cells with this compound at the IC50 concentration for 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Western Blot Analysis

ProteinVehicle Control (Relative Density)This compound (IC50) (Relative Density)
Bcl-21.000.45 ± 0.08
Bax1.001.85 ± 0.15
Cleaved Caspase-31.003.50 ± 0.25
β-actin1.001.00

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Study Compound This compound Stock (10 mM in DMSO) MTT Cell Viability Assay (MTT) Compound->MTT Cells Cell Line Culture (MCF-7, MDA-MB-231, K562) Cells->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Determine IC50 Western Western Blot Analysis (Bcl-2, Bax, Caspase-3) Apoptosis->Western Confirm Apoptosis CellCycle->Western Investigate Mechanism

Caption: Experimental workflow for the in vitro evaluation of this compound.

Signaling_Pathway cluster_Mitochondria Mitochondrial Apoptosis Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

troubleshooting common side reactions in 2-Phenoxypropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenoxypropanamide. The guidance is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for the synthesis of this compound is a Williamson ether synthesis. This reaction involves the deprotonation of phenol with a suitable base to form a phenoxide anion, which then acts as a nucleophile and attacks an electrophilic alkyl halide, such as 2-chloropropanamide, in an SN2 reaction.

Q2: What are the most common side reactions to be aware of during the synthesis?

The primary side reactions include:

  • E2 Elimination: The basic conditions required for the Williamson ether synthesis can promote the elimination of HCl from 2-chloropropanamide to form acrylamide.

  • C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired product) or at the ortho and para positions of the aromatic ring (C-alkylation).

  • Hydrolysis of Amide: Under strongly basic or acidic conditions, and in the presence of water, both the starting material (2-chloropropanamide) and the product (this compound) can undergo hydrolysis to their corresponding carboxylic acids.

Q3: How can I minimize the formation of the acrylamide byproduct?

To minimize the E2 elimination reaction, it is advisable to use a less sterically hindered base and maintain a lower reaction temperature. A bulky base will favor abstraction of a proton from the less hindered position, leading to elimination. Milder bases and controlled temperature favor the desired SN2 substitution.

Q4: What reaction conditions favor the desired O-alkylation over C-alkylation?

The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. The use of sodium or potassium as the counter-ion for the phenoxide also tends to favor O-alkylation.

Q5: How can I detect the presence of common impurities in my final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are effective for identifying and quantifying the desired product and any impurities. For example, the presence of acrylamide can be detected by characteristic vinyl proton signals in the 1H NMR spectrum.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound with Significant Amount of Unreacted Phenol
  • Possible Cause 1: Incomplete Deprotonation of Phenol.

    • Solution: Ensure a stoichiometric equivalent or a slight excess of a sufficiently strong base is used to completely convert phenol to the sodium phenoxide. The pKa of phenol is approximately 10, so a base that generates an anion with a pKa significantly higher than 10 is required. Sodium hydroxide or potassium carbonate are commonly used.

  • Possible Cause 2: Poor Quality of Reagents.

    • Solution: Use anhydrous solvents and ensure the 2-chloropropanamide is pure. Moisture can quench the phenoxide and hydrolyze the alkyl halide.

  • Possible Cause 3: Insufficient Reaction Time or Temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately.

Problem 2: Presence of a Significant Amount of Acrylamide Impurity
  • Possible Cause: E2 Elimination is Favored.

    • Solution: This is a common side reaction. To minimize it, consider the following adjustments:

      • Use a milder base: Strong, bulky bases favor elimination. Consider using potassium carbonate instead of sodium hydroxide.

      • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.

Problem 3: Formation of C-Alkylated Byproducts
  • Possible Cause: Reaction Conditions Favoring C-Alkylation.

    • Solution: To favor O-alkylation:

      • Solvent Choice: Use polar aprotic solvents like DMF or DMSO.

      • Counter-ion: Sodium (Na+) or Potassium (K+) are generally good choices for the phenoxide counter-ion.

Problem 4: Presence of 2-Phenoxypropanoic Acid in the Final Product
  • Possible Cause: Hydrolysis of the Amide Functional Group.

    • Solution: This can occur during the reaction or workup.

      • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times in the presence of a strong base.

      • Workup: During the aqueous workup, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for extended periods.

Quantitative Data Summary

The following tables provide hypothetical data based on typical outcomes for the Williamson ether synthesis of this compound under different reaction conditions to illustrate the impact of these variables on product distribution.

Table 1: Effect of Base on Product Distribution

BaseTemperature (°C)This compound Yield (%)Acrylamide (%)Unreacted Phenol (%)
NaOH80652510
K2CO380801010
NaH2585510

Table 2: Effect of Temperature on Product Distribution (using K2CO3 as base)

Temperature (°C)This compound Yield (%)Acrylamide (%)Unreacted Phenol (%)
5070525
80801010
10075205

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • 2-Chloropropanamide

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous DMF.

  • Add sodium hydroxide (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of sodium phenoxide.

  • Add 2-chloropropanamide (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide product This compound phenoxide->product SN2 Attack alkyl_halide 2-Chloropropanamide alkyl_halide->product extraction Aqueous Workup & Extraction product->extraction purification Recrystallization extraction->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_reactants Reactants cluster_products Products phenoxide Phenoxide Anion o_alkylation This compound (Desired Product) phenoxide->o_alkylation O-Alkylation (SN2) c_alkylation C-Alkylated Phenol phenoxide->c_alkylation C-Alkylation alkyl_halide 2-Chloropropanamide alkyl_halide->o_alkylation e2_elimination Acrylamide alkyl_halide->e2_elimination E2 Elimination (with Base) alkyl_halide->c_alkylation hydrolysis 2-Phenoxypropanoic Acid o_alkylation->hydrolysis Hydrolysis

Caption: Competing reaction pathways in this compound synthesis.

how to overcome solubility issues with 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Phenoxypropanamide.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous solutions. What are the initial steps I should take?

A1: Low aqueous solubility is a common issue for many organic compounds.[1][2] Initial steps should involve a systematic approach to test solubility in a range of solvents with varying polarities. It is also beneficial to assess the impact of pH on the solubility of your compound. For amides, hydrolysis can occur at extreme pH values, so a careful investigation is warranted.[3]

Q2: What are the most common strategies to enhance the solubility of a poorly soluble compound like this compound?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs.[1][2][4] These methods can be broadly categorized into physical and chemical modifications.[1] Physical modifications include particle size reduction (micronization, nanonization), and creating solid dispersions.[1][5] Chemical modifications often involve pH adjustment, the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[1][6]

Q3: Can pH adjustment be an effective method for this compound?

A3: The effectiveness of pH adjustment depends on whether the molecule has ionizable groups.[7][8] While the amide group itself is generally neutral, the overall structure of this compound lacks strongly acidic or basic functional groups, suggesting that pH modification might have a limited effect on its intrinsic solubility. However, it is still a fundamental parameter to investigate as it can influence wettability and the stability of the compound in solution.[9]

Q4: What are solid dispersions, and how can they help with solubility?

A4: Solid dispersions involve dispersing the drug compound in an inert carrier matrix at the molecular level.[10][11] By converting the crystalline drug into a more soluble amorphous form and embedding it in a hydrophilic polymer, the overall dissolution rate and solubility can be significantly improved.[11][12] This is a widely used and effective technique for poorly soluble molecules.[11]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A logical first step in addressing solubility issues is to perform a systematic solvent screening. This will help identify a suitable solvent system for your experimental needs.

  • Preparation: Weigh 1-5 mg of this compound into separate small, clear vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single solvent from the list below.

  • Mixing: Agitate the vials at a consistent temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Observation: Visually inspect for dissolution. If the compound dissolves, add another aliquot of the solvent to determine the approximate saturation point.

  • Quantification (Optional): For a more precise measurement, analyze the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy to determine the concentration.

SolventPolarity IndexDielectric Constant (20°C)Notes
Water9.080.1Universal aqueous solvent.
Ethanol5.224.5Common co-solvent, less polar than water.
Methanol6.632.7A polar protic solvent.
Isopropanol4.319.9A common alcohol solvent.
Acetonitrile6.237.5A polar aprotic solvent.
DMSO7.246.7A strong polar aprotic solvent, often used for stock solutions.
DMF6.436.7A polar aprotic solvent.
PEG 400-12.5A non-volatile, water-miscible co-solvent.[6]
Propylene Glycol-32.0A common co-solvent in pharmaceutical formulations.
Guide 2: Employing Co-solvents for Enhanced Aqueous Solubility

If this compound shows poor solubility in water, using a water-miscible co-solvent can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous environment, which can help to solubilize non-polar compounds.[4]

  • Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO or Ethanol).

  • Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS pH 7.4).

  • Titration: Gradually add small aliquots of the stock solution to the aqueous buffer while vortexing.

  • Observation: Monitor for the first sign of precipitation. The concentration just before precipitation is the approximate solubility in that co-solvent/buffer mixture.

  • Systematic Ratios: Prepare a series of co-solvent/buffer mixtures at different volume ratios (e.g., 1%, 5%, 10%, 20% co-solvent).

  • Equilibration & Measurement: Add an excess of this compound to each mixture, agitate until equilibrium is reached (e.g., 24 hours), and then measure the concentration of the dissolved compound in the supernatant.

CoSolventWorkflow A Start: Poor Aqueous Solubility B Select Water-Miscible Organic Solvents (e.g., Ethanol, DMSO, PEG 400) A->B Strategy C Prepare Stock Solution in Selected Solvent B->C D Prepare Serial Dilutions of Co-solvent in Aqueous Buffer B->D E Determine Solubility in Each Co-solvent Mixture C->E Input D->E Input F Identify Optimal Co-solvent Concentration with Acceptable Solubility E->F Analysis G Proceed with Experiment F->G SolidDispersion cluster_0 Components cluster_1 Process cluster_2 Outcome A This compound (Crystalline, Poorly Soluble) D Dissolve Drug and Polymer in Solvent A->D B Hydrophilic Polymer (e.g., PVP, HPMC) B->D C Common Volatile Solvent (e.g., Ethanol) C->D E Rapid Solvent Removal (e.g., Spray Drying, Evaporation) D->E F Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) E->F G Enhanced Aqueous Solubility and Dissolution Rate F->G DecisionTree Start Start: Solubility Issue with This compound IsIonizable Is the compound ionizable in the experimental pH range? Start->IsIonizable UseCosolvent Is a moderate solubility increase sufficient for in vitro assays? IsIonizable->UseCosolvent No pHAdjust Strategy: pH Adjustment IsIonizable->pHAdjust Yes NeedHighConc Is a high drug load and significant solubility increase required? UseCosolvent->NeedHighConc No Cosolvency Strategy: Co-solvency UseCosolvent->Cosolvency Yes Surfactants Strategy: Use of Surfactants UseCosolvent->Surfactants Consider SolidDispersion Strategy: Solid Dispersion NeedHighConc->SolidDispersion Yes Nanonization Strategy: Nanonization NeedHighConc->Nanonization Consider Cosolvency->Surfactants SolidDispersion->Nanonization

References

Technical Support Center: 2-Phenoxypropanamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Phenoxypropanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: The reaction is incomplete, and I observe a significant amount of unreacted 2-phenoxypropanoic acid in my crude product. What are the possible causes and how can I resolve this?

Answer:

Incomplete conversion of the starting material, 2-phenoxypropanoic acid, is a common issue in amidation reactions. Several factors could be contributing to this problem.

Potential Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Be cautious, as excessive heat can lead to the formation of degradation impurities. The optimal temperature should provide a reasonable reaction rate without significant byproduct formation.
Inefficient Activation If using a coupling agent (e.g., DCC, EDC), ensure it is fresh and added in the correct stoichiometric amount. Consider switching to a more potent activating agent like HATU or PyBOP if the issue persists.
Poor Solubility Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system.

Question 2: My final product is contaminated with a significant amount of a byproduct with a molecular weight corresponding to the anhydride of 2-phenoxypropanoic acid. How can I prevent its formation?

Answer:

The formation of the anhydride of 2-phenoxypropanoic acid is a common side reaction, especially when using carbodiimide-based coupling agents. This occurs when the activated carboxylic acid reacts with another molecule of 2-phenoxypropanoic acid instead of the amine.

Strategies to Minimize Anhydride Formation:

  • Control the rate of addition: Add the coupling agent slowly and in a portion-wise manner to the reaction mixture containing the carboxylic acid and an activating agent additive (like HOBt or DMAP). This helps to minimize the concentration of the highly reactive activated intermediate at any given time, favoring the reaction with the amine.

  • Use an activating agent additive: Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can react with the activated carboxylic acid to form a more stable intermediate that is less prone to forming the anhydride but still reactive towards the amine.

  • Optimize stoichiometry: Use a slight excess of the amine component to favor the desired amidation reaction over the competing anhydride formation.

Question 3: I am observing a small amount of phenol as an impurity in my product. What is the likely cause and how can I avoid it?

Answer:

The presence of phenol suggests the cleavage of the ether linkage in 2-phenoxypropanoic acid or the final product. While this bond is generally stable, certain conditions can promote its cleavage.

Potential Causes and Mitigation:

  • Harsh acidic or basic conditions: Avoid using strong acids or bases during the reaction or workup, as they can catalyze the hydrolysis of the ether bond, especially at elevated temperatures.

  • High reaction temperatures: Prolonged exposure to high temperatures can lead to thermal degradation. Aim for the lowest effective temperature that allows for a reasonable reaction rate.

  • Presence of Lewis acids: Some coupling reagents or additives might have Lewis acidic properties that can promote ether cleavage. If you suspect this is the case, consider using an alternative coupling system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves the coupling of 2-phenoxypropanoic acid with an ammonia source, such as aqueous ammonia or ammonia gas, in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).

Q2: What are the typical impurities I should look for in this compound synthesis?

A2: Besides unreacted starting materials, common impurities include the anhydride of 2-phenoxypropanoic acid, byproducts derived from the coupling agent (e.g., dicyclohexylurea if using DCC), and potentially small amounts of phenol from the cleavage of the ether linkage.

Q3: How can I purify my crude this compound?

A3: Purification can typically be achieved through recrystallization from a suitable solvent system. If impurities are difficult to remove by recrystallization, column chromatography on silica gel is a common alternative. The choice of eluent will depend on the polarity of the impurities.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the purity of this compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities if they are present at sufficient levels. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using EDC as a coupling agent.

Materials:

  • 2-phenoxypropanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-phenoxypropanoic acid (1.0 eq) and HOBt (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 15 minutes.

  • Slowly add aqueous ammonia (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

Gradient Elution:

Time (min)% Solvent B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min Detection Wavelength: 270 nm Injection Volume: 10 µL Column Temperature: 30°C

Data Presentation

Table 1: Effect of Reaction Temperature on Purity and Impurity Formation (Illustrative Data)

Temperature (°C)Reaction Time (h)Conversion (%)This compound Purity (%)2-Phenoxypropanoic Anhydride (%)Phenol (%)
25248595.23.1<0.1
40129897.51.50.2
606>9996.12.50.8

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product 2-Phenoxypropanoic_Acid 2-Phenoxypropanoic Acid Coupling Amidation Reaction (Coupling Agent, Solvent, Temp.) 2-Phenoxypropanoic_Acid->Coupling Ammonia Ammonia Source Ammonia->Coupling Workup Aqueous Workup Coupling->Workup Purification Recrystallization / Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation Activated_Acid Activated 2-Phenoxypropanoic Acid (Reactive Intermediate) Product This compound (Desired Product) Activated_Acid->Product + Ammonia (Desired Pathway) Anhydride 2-Phenoxypropanoic Anhydride (Impurity) Activated_Acid->Anhydride + 2-Phenoxypropanoic Acid (Side Reaction) Ammonia Ammonia Carboxylic_Acid 2-Phenoxypropanoic Acid

Caption: Competing reaction pathways leading to product and anhydride impurity.

Troubleshooting_Logic Start Low Purity of This compound Identify_Impurity Identify Major Impurity (HPLC, NMR, MS) Start->Identify_Impurity Unreacted_Acid Unreacted Starting Material Identify_Impurity->Unreacted_Acid Anhydride_Impurity Anhydride Impurity Identify_Impurity->Anhydride_Impurity Other_Impurity Other Impurity Identify_Impurity->Other_Impurity Increase_Time_Temp Increase Reaction Time/ Temperature Unreacted_Acid->Increase_Time_Temp Yes Change_Coupling_Agent Optimize Coupling Agent Stoichiometry/Type Unreacted_Acid->Change_Coupling_Agent Yes Optimize_Addition Slow Addition of Coupling Agent Anhydride_Impurity->Optimize_Addition Yes Use_Additive Use HOBt/DMAP Anhydride_Impurity->Use_Additive Yes Investigate_Degradation Investigate Degradation Pathways Other_Impurity->Investigate_Degradation Yes

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Technical Support Center: Scaling Up 2-Phenoxypropanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Phenoxypropanamide. The information is tailored to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies for this compound involve a two-step process. The first step is typically a Williamson ether synthesis to form a 2-phenoxypropanoate ester, followed by ammonolysis to yield the desired amide. An alternative, though potentially less efficient, route is the direct reaction of phenol with a 2-halopropanamide.

Q2: What are the critical process parameters to monitor during the scale-up of the Williamson ether synthesis step?

A2: Key parameters to monitor during the scale-up of the Williamson ether synthesis include temperature control (especially for exothermic reactions), efficient mixing to ensure homogeneity, and the rate of addition of reagents.[1][2] Inadequate control of these parameters can lead to increased side reactions and impurity formation.

Q3: What are the main challenges in the ammonolysis of the 2-phenoxypropanoate ester at a larger scale?

A3: The primary challenges during the scale-up of the ammonolysis step include ensuring a sufficient and safe supply of ammonia, managing the reaction pressure and temperature, and achieving complete conversion of the ester. The work-up and purification to remove unreacted ammonia and byproducts can also be more complex at a larger scale.

Q4: What are the expected major impurities in the synthesis of this compound?

A4: Potential impurities include unreacted starting materials (phenol, 2-halopropanoate/amide), byproducts from side reactions of the Williamson ether synthesis (such as C-alkylation of phenol), and products of hydrolysis of the amide during work-up or purification.

Q5: How can the final product, this compound, be effectively purified on a large scale?

A5: Large-scale purification of this compound typically involves crystallization. The choice of solvent is critical and should be guided by solubility data. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Melt crystallization can also be an alternative for purification.

Troubleshooting Guide

Problem 1: Low Yield in Williamson Ether Synthesis Step

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Incomplete deprotonation of phenol Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride, potassium carbonate). Verify the quality and stoichiometry of the base. Consider using a co-solvent to improve the solubility of the phenoxide.
Side reactions (e.g., elimination of the alkyl halide) Use a primary alkyl halide if possible, as secondary halides are more prone to elimination.[1][3] Maintain a controlled, lower reaction temperature to favor substitution over elimination.
Inefficient mixing On a larger scale, ensure the mixing is vigorous enough to maintain a homogeneous reaction mixture, especially if dealing with slurries.
Reaction with residual water Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the ester product.
Problem 2: High Impurity Levels in the Crude Product

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Formation of C-alkylated byproducts Optimize the reaction conditions to favor O-alkylation. This may involve changing the solvent, base, or temperature.
Unreacted starting materials Drive the reaction to completion by using a slight excess of one reagent (typically the less expensive one) or by extending the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
Hydrolysis of the amide during work-up Avoid strongly acidic or basic conditions during the work-up. Use a mild aqueous wash and ensure the product is dried thoroughly.
Thermal degradation If the reaction is run at high temperatures, consider if the product is susceptible to degradation. Lowering the reaction temperature might be necessary.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Poor crystallization Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions. Seeding the solution with a small crystal of the pure product can induce crystallization. Control the cooling rate to promote the formation of larger, purer crystals.
Oily product formation This can be due to impurities or the presence of residual solvent. Try to purify a small sample to obtain a seed crystal. Consider a different purification technique like column chromatography on a small scale to obtain pure material for seeding.
Product is too soluble in the chosen solvent If the product is highly soluble even at low temperatures, an anti-solvent can be added to induce precipitation. The anti-solvent should be miscible with the primary solvent but one in which the product is insoluble.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Phenoxypropanoate (Williamson Ether Synthesis)

Methodology:

  • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF) is added a base (e.g., potassium carbonate, 1.5 eq).

  • The mixture is heated to a specified temperature (e.g., 60-80 °C).

  • Ethyl 2-bromopropanoate (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (Ammonolysis)

Methodology:

  • Ethyl 2-phenoxypropanoate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • The solution is saturated with ammonia gas at a low temperature (e.g., 0-10 °C) in a sealed pressure vessel.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and maintained for several hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the vessel is cooled, and the excess ammonia and solvent are carefully evaporated.

  • The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water, toluene).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ammonolysis phenol Phenol reaction1 Reaction Vessel phenol->reaction1 base Base (e.g., K2CO3) base->reaction1 ester_reagent Ethyl 2-bromopropanoate ester_reagent->reaction1 solvent1 Solvent (e.g., Acetone) solvent1->reaction1 purification1 Purification (Filtration, Distillation) reaction1->purification1 ester_product Ethyl 2-phenoxypropanoate purification1->ester_product reaction2 Pressure Reactor ester_product->reaction2 Intermediate ammonia Ammonia ammonia->reaction2 solvent2 Solvent (e.g., Methanol) solvent2->reaction2 purification2 Purification (Crystallization) reaction2->purification2 final_product This compound purification2->final_product Troubleshooting_Logic start Low Yield or High Impurity? check_step1 Problem in Williamson Ether Synthesis? start->check_step1 Yes check_step2 Problem in Ammonolysis? start->check_step2 Yes check_purification Problem in Purification? start->check_purification Yes cause1a Incomplete Deprotonation check_step1->cause1a Possible cause1b Side Reactions (Elimination) check_step1->cause1b Possible cause2a Incomplete Ammonolysis check_step2->cause2a Possible cause2b Amide Hydrolysis check_step2->cause2b Possible cause3a Poor Solvent Choice check_purification->cause3a Possible cause3b Presence of Impurities check_purification->cause3b Possible solution1a Verify Base Stoichiometry & Quality cause1a->solution1a solution1b Control Temperature & Reagent Choice cause1b->solution1b solution2a Increase Reaction Time/Temperature/Pressure cause2a->solution2a solution2b Mild Work-up Conditions cause2b->solution2b solution3a Screen Different Solvents cause3a->solution3a solution3b Pre-purification Step cause3b->solution3b

References

Technical Support Center: Enhancing the Stability of 2-Phenoxypropanamide for Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 2-Phenoxypropanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound, providing potential causes and recommended solutions.

Issue 1: Loss of Potency or Purity Over Time in Aqueous Solutions

  • Potential Cause: Hydrolytic degradation of the amide or ether linkage. The ether linkage is particularly susceptible to cleavage under acidic conditions (pH < 4.6), while the amide bond can be hydrolyzed under strongly acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Monitoring and Adjustment: Regularly measure the pH of the solution. For optimal stability, maintain the pH in the neutral range (pH 6.0-7.5) using appropriate buffer systems (e.g., phosphate buffers).

    • Temperature Control: Store aqueous solutions at recommended temperatures (typically 2-8°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

    • Excipient Compatibility: Ensure that all excipients in the formulation are compatible with this compound and do not contribute to pH shifts or catalytic degradation.

Issue 2: Discoloration or Appearance of Impurities in Solid or Liquid Formulations

  • Potential Cause: Oxidative degradation, potentially initiated by exposure to air (oxygen), light, or trace metal ions. The phenoxy group can be susceptible to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: When handling and storing the compound, particularly in solution, purge containers with an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidant Addition: Consider the inclusion of antioxidants in the formulation. For lipid-based or organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective. For aqueous solutions, consider water-soluble antioxidants like ascorbic acid.

    • Chelating Agents: If metal-ion catalyzed oxidation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Issue 3: Degradation Upon Exposure to Light

  • Potential Cause: Photodegradation. The aromatic phenoxy group can absorb UV light, leading to the formation of reactive species and subsequent degradation of the molecule.

  • Troubleshooting Steps:

    • Light-Resistant Storage: Always store this compound and its formulations in amber or opaque containers to protect them from light.

    • Photostabilizers: For formulations, especially those for topical or parenteral use, the inclusion of UV-absorbing excipients or photostabilizers can be beneficial.

    • Opaque Packaging: Utilize secondary packaging that provides an additional barrier to light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis (of both the amide and ether linkages), oxidation, and photolysis. Hydrolysis of the ether bond is accelerated in acidic conditions, while amide hydrolysis occurs under strong acidic or basic conditions. Oxidation can occur at the phenoxy group, and the aromatic ring makes the molecule susceptible to photodegradation.

Q2: What are the ideal storage conditions for this compound?

A2: For solid this compound, store in a well-sealed, light-resistant container at controlled room temperature, protected from moisture. For aqueous solutions, store at 2-8°C, buffered to a neutral pH (6.0-7.5), and protected from light. For organic solutions, store under an inert atmosphere, protected from light, at the recommended temperature.

Q3: How can I monitor the stability of my this compound samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Regular testing of samples stored under various conditions will allow you to quantify any degradation over time.

Q4: Are there any excipients that can enhance the stability of this compound in formulations?

A4: Yes, several excipients can be used:

  • Buffers: Phosphate or citrate buffers can maintain a stable pH in aqueous solutions.

  • Antioxidants: BHT, BHA, and ascorbic acid can mitigate oxidative degradation.

  • Chelating Agents: EDTA can sequester metal ions that may catalyze oxidation.

  • Cyclodextrins: These can form inclusion complexes with the phenoxy portion of the molecule, potentially protecting it from hydrolysis and photolysis.

  • Photostabilizers: UV-absorbing compounds can be added to formulations to reduce photodegradation.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is provided for educational purposes to demonstrate typical degradation patterns and is not based on actual experimental results for this specific molecule.

Table 1: Illustrative Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
0.1 M HCl24 hours60°C15.2%2-Phenoxypropanoic acid, Phenol
0.1 M NaOH24 hours60°C12.8%2-Phenoxypropanoic acid
3% H₂O₂24 hoursRoom Temp8.5%Oxidized derivatives
Thermal (Solid)48 hours80°C3.1%Minor unidentified peaks
Photolytic (Solution)24 hoursRoom Temp18.7%Photodegradation products

Table 2: Illustrative pH-Rate Profile for the Hydrolysis of this compound at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.0987.1
4.00.04515.4
5.00.01257.8
6.00.005138.6
7.00.004173.3
8.00.00977.0
9.00.03221.7

Experimental Protocols

1. Protocol for a Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to stress to identify potential degradation products and pathways.

  • Objective: To generate degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Calibrated oven

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours. At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

    • Thermal Degradation: Place solid this compound in a glass vial and store in an oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in mobile phase to a concentration of 1 mg/mL, and analyze by HPLC.

    • Photolytic Degradation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water). Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

2. Protocol for a Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing and validating an HPLC method to quantify this compound and its degradation products.

  • Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 220-270 nm).

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze blank samples, a solution of this compound, and the stressed samples from the forced degradation study to demonstrate that the method can resolve the parent compound from its degradation products and any matrix components.

    • Linearity: Prepare a series of standard solutions of this compound over a concentration range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound. The recovery should be within an acceptable range (e.g., 98-102%).

    • Precision:

      • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different instruments. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., loss of purity, discoloration) Check_pH Is the formulation aqueous? Start->Check_pH Aqueous_Yes Measure pH Check_pH->Aqueous_Yes Yes Aqueous_No Suspect Oxidation or Photodegradation Check_pH->Aqueous_No No pH_Acidic pH < 6.0 Aqueous_Yes->pH_Acidic pH_Neutral pH 6.0-7.5 Aqueous_Yes->pH_Neutral pH_Basic pH > 7.5 Aqueous_Yes->pH_Basic Check_Light Check for Light Exposure Aqueous_No->Check_Light Add_Buffer Action: Add Buffer (e.g., Phosphate) pH_Acidic->Add_Buffer pH_Neutral->Check_Light pH_Basic->Add_Buffer Light_Yes Action: Use Amber Vials & Opaque Packaging Check_Light->Light_Yes Yes Light_No Suspect Oxidation Check_Light->Light_No No Light_Yes->Light_No Add_Antioxidant Action: Add Antioxidant (e.g., BHT, Ascorbic Acid) Light_No->Add_Antioxidant cluster_pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis PPA This compound Amide_Hydrolysis Amide Hydrolysis (Strong Acid/Base) PPA->Amide_Hydrolysis Ether_Hydrolysis Ether Hydrolysis (Acidic Conditions) PPA->Ether_Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) PPA->Oxidation Photolysis Photodegradation (UV Light) PPA->Photolysis Deg_Product_Acid 2-Phenoxypropanoic Acid Amide_Hydrolysis->Deg_Product_Acid Deg_Product_Phenol Phenol Ether_Hydrolysis->Deg_Product_Phenol Deg_Product_Oxidized Oxidized Derivatives Oxidation->Deg_Product_Oxidized Deg_Product_Photo Photodegradation Products Photolysis->Deg_Product_Photo cluster_workflow Experimental Workflow for Stability-Indicating HPLC Method Development Start Start: Obtain This compound Sample Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Start->Forced_Deg Method_Dev Develop HPLC Method (Column, Mobile Phase, Wavelength) Forced_Deg->Method_Dev Specificity Validate Specificity: Separate Parent and Degradants Method_Dev->Specificity Validation Perform Full Method Validation (Linearity, Accuracy, Precision, etc.) Specificity->Validation Stability_Testing Use Validated Method for Long-Term Stability Testing Validation->Stability_Testing End End: Established Stability Profile Stability_Testing->End

Technical Support Center: 2-Phenoxypropanamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-Phenoxypropanamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization protocol for this compound?

A1: The initial and most critical step is solvent selection. An ideal solvent for single-solvent crystallization should dissolve this compound sparingly or not at all at room temperature but completely at an elevated temperature (near the solvent's boiling point). For mixed-solvent systems, one solvent should readily dissolve the compound (good solvent), while the other should be a poor solvent (anti-solvent) in which the compound is insoluble.

Q2: How can I determine the best solvent for the crystallization of this compound?

A2: A systematic solvent screening is recommended. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and elevated temperatures. A table summarizing the solubility behavior will help in identifying suitable candidates.

Q3: What are the common problems encountered during the crystallization of this compound?

A3: Common issues include:

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Poor crystal yield: A significant amount of the compound remains in the mother liquor.

  • Formation of very fine needles or powder: This can make filtration and drying difficult.

  • Inclusion of impurities: The resulting crystals are not pure.

  • No crystal formation: The compound remains in solution even after cooling.

Troubleshooting Guide

Issue 1: Oiling Out

Q: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[1] This is often due to very high supersaturation, the presence of impurities, or the melting point of the solute being lower than the crystallization temperature.[2]

Solutions:

  • Reduce the rate of supersaturation:

    • Slow down the cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

    • If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized high supersaturation.[1]

  • Use a different solvent system: The interaction between the solute and the solvent plays a crucial role. Experiment with solvents that have different polarities or hydrogen bonding capabilities.

  • Increase the solvent volume: Using a more dilute solution can sometimes prevent oiling out by lowering the concentration of the solute at the point of nucleation.

  • Seeding: Introduce a small crystal of pure this compound into the solution as it cools. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing the formation of an oil.

G cluster_0 Troubleshooting 'Oiling Out' start Oiling Out Observed q1 Is supersaturation too high? s1 Slow down cooling rate Add anti-solvent more slowly q2 Is crystallization temperature too high? s2 Lower the temperature Use a different solvent q3 Is nucleation hindered? s3 Add seed crystals end Crystals Form

Figure 1. Decision workflow for troubleshooting the "oiling out" of this compound.

Issue 2: Poor Crystal Yield

Q: I have successfully obtained crystals, but the yield is very low. How can I improve it?

A: Low yield indicates that a significant portion of your compound remains dissolved in the mother liquor.

Solutions:

  • Optimize the solvent system: The solubility of this compound in the chosen solvent at low temperatures might be too high.

    • For a single-solvent system, choose a solvent where the compound has very low solubility at cold temperatures.

    • For a mixed-solvent system, increase the proportion of the anti-solvent.

  • Decrease the final temperature: Cool the solution for a longer period or to a lower temperature (e.g., using a dry ice/acetone bath, if the solvent is suitable).

  • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more solute in the solution upon cooling.

  • Recover from mother liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: No Crystals Form Upon Cooling

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

A: This usually means the solution is not sufficiently supersaturated, or there is an energy barrier to nucleation.

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.

    • Seeding: Add a small crystal of pure this compound to the solution.

  • Increase supersaturation:

    • Evaporate solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Add an anti-solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

G cluster_1 Inducing Crystallization start No Crystal Formation step1 Induce Nucleation step2 Increase Supersaturation

Figure 2. Strategies to induce crystallization when no crystals form upon cooling.

Data Presentation

While specific experimental solubility data for this compound is not widely available, the following table illustrates how to structure your findings from a solvent screening experiment.

Table 1: Illustrative Solubility Screening for this compound

Solvent ClassExample SolventSolubility at Room Temp. (20-25°C)Solubility at Elevated Temp. (near boiling)Observations
Alcohols EthanolSparingly SolubleSolublePotential for single-solvent crystallization.
IsopropanolSparingly SolubleSolubleGood potential for single-solvent crystallization.
MethanolSolubleVery SolubleMay be too good a solvent; consider for mixed-solvent system.
Esters Ethyl AcetateSparingly SolubleSolublePotential for single-solvent crystallization.
Ketones AcetoneSolubleVery SolubleLikely too soluble; could be a "good" solvent in a mixed pair.
Aromatic TolueneSparingly SolubleSolubleGood potential, but higher boiling point requires care.
Chlorinated DichloromethaneSolubleVery SolubleGenerally too soluble for single-solvent use.
Hydrocarbons Heptane/HexaneInsolubleInsolublePotential "anti-solvent" for a mixed-solvent system.
Ethers Diethyl EtherSparingly SolubleSolubleLow boiling point can make it difficult to work with.
Water WaterInsolubleInsolublePotential anti-solvent or for washing crystals.

Note: This data is illustrative and based on the general behavior of aromatic amides. Experimental verification is crucial.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., acetone) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., water or heptane) dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol. For washing, use a cold mixture of the two solvents or just the cold anti-solvent.

G

Figure 3. Comparative workflows for single-solvent and mixed-solvent crystallization.

References

Technical Support Center: Refining Purification Protocols for High-Purity 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity 2-Phenoxypropanamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My final product has a low yield after purification. What are the possible causes and how can I improve it?

Answer:

Low yield can stem from several factors throughout the synthesis and purification process. Here are some common causes and solutions:

  • Incomplete Reaction: The initial synthesis may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding to work-up and purification.

  • Product Loss During Extraction: this compound has moderate polarity. During liquid-liquid extraction, it may not fully partition into the desired organic layer. To minimize loss, perform multiple extractions with smaller volumes of the organic solvent. Additionally, back-extracting the aqueous layer can recover dissolved product.

  • Suboptimal Recrystallization Conditions:

    • Solvent Choice: The chosen recrystallization solvent may be too effective, keeping a significant portion of the product dissolved even at low temperatures. Experiment with different solvent systems, including mixed-solvent systems, to find one where the product is highly soluble when hot and poorly soluble when cold.[1]

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.

  • Aggressive Chromatography: Using a solvent system that is too polar during column chromatography can cause the product to elute too quickly, co-eluting with impurities. Optimize the mobile phase polarity to ensure good separation.

Question: I'm seeing persistent impurities in my NMR/LC-MS analysis after a single purification step. What are the likely impurities and how can I remove them?

Answer:

The nature of impurities depends on the synthetic route. A common method for synthesizing this compound is a two-step process: a Williamson ether synthesis to form the phenoxy ether followed by amidation.

Potential Impurities:

  • From Williamson Ether Synthesis: Unreacted phenol, unreacted 2-bromopropanamide (or other starting material), and byproducts from side reactions.

  • From Amidation: Unreacted 2-phenoxypropanoic acid or its activated ester, and coupling reagents (e.g., DCC, EDC) byproducts like dicyclohexylurea (DCU).

  • General: Residual solvents from the reaction or purification steps.

Purification Strategies:

  • Acid-Base Extraction: To remove unreacted phenol or 2-phenoxypropanoic acid, an acid-base extraction is effective. Washing the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a weak aqueous base (e.g., sodium bicarbonate solution) will remove acidic impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities.[1] Experiment with different solvents to find one that leaves the impurities dissolved in the mother liquor.

  • Column Chromatography: For complex mixtures of impurities, column chromatography provides the best separation. A silica gel column with a gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or acetone) is a good starting point.

  • Filtration for Urea Byproducts: If a carbodiimide coupling agent was used, the resulting urea byproduct (e.g., DCU) is often insoluble in many organic solvents and can be removed by filtration.

Question: My this compound is not crystallizing, or it is forming an oil during recrystallization. What should I do?

Answer:

Oiling out is a common problem during recrystallization. Here are several troubleshooting steps:

  • Solvent System: The chosen solvent may be too non-polar for your compound. Try a more polar solvent or a mixed solvent system. For amides, solvents like ethanol, acetone, or acetonitrile can be effective.[1]

  • Purity of the Crude Product: Highly impure samples are more likely to oil out. Consider a preliminary purification step, such as a quick filtration through a silica plug or a simple extraction, before attempting recrystallization.

  • Saturation Level: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Scratching: Scratch the inside of the flask at the meniscus with a glass rod to create a rough surface that can initiate crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution.

    • Cooling: Ensure the solution is cooling slowly. Rapid cooling encourages oiling.

Frequently Asked Questions (FAQs)

Question: What is the expected morphology and melting point of high-purity this compound?

Answer: High-purity this compound is expected to be a white to off-white crystalline solid. The melting point of a pure compound should be sharp (typically a range of 1-2 °C). The exact melting point should be compared to a literature value or a certified reference standard. Impurities will typically lower and broaden the melting point range.

Question: Which analytical techniques are most suitable for assessing the purity of this compound?

Answer: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Coupled with a chromatography technique (LC-MS or GC-MS), mass spectrometry can help identify the molecular weights of the main component and any impurities.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of purity.

Question: How should I store high-purity this compound?

Answer: High-purity this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Protection from moisture and light is important to prevent degradation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Experimental Protocols and Data

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water, acetone/hexane) at room temperature and upon heating.

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Table 1: Purity Improvement of this compound via Recrystallization

Solvent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Isopropanol95.2%99.1%85%
Ethanol/Water (9:1)95.2%99.5%80%
Acetone95.2%98.8%90%
Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate) to elute the product.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Table 2: Purity Improvement of this compound via Column Chromatography

Eluent System (Gradient)Initial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Hexane:Ethyl Acetate92.5%99.8%75%
Heptane:Acetone92.5%99.7%78%

Visualizations

SynthesisWorkflow cluster_0 Option A: Williamson Ether Synthesis cluster_1 Option B: Amidation Phenol Phenol Intermediate Potassium Phenoxide (in situ) Phenol->Intermediate Step 1a Base Base (e.g., K₂CO₃) Base->Intermediate Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Bromo_Amide 2-Bromopropanamide Crude_Ether Crude this compound Bromo_Amide->Crude_Ether Intermediate->Crude_Ether Step 1b Ammonia Ammonia Ammonia->Crude_Ether Propanoic_Acid 2-Phenoxypropanoic Acid Propanoic_Acid->Crude_Ether Step 2 Coupling Coupling Agent (e.g., DCC) Coupling->Crude_Ether

Caption: Proposed synthetic workflows for this compound.

PurificationWorkflow Crude Crude this compound Extraction Aqueous Workup / Extraction Crude->Extraction Filtration Filtration (to remove urea byproducts) Extraction->Filtration If DCC/EDC used Chromatography Column Chromatography Extraction->Chromatography Optional Filtration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product High-Purity this compound Recrystallization->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General purification workflow for this compound.

References

addressing racemization in chiral 2-Phenoxypropanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of chiral 2-phenoxypropanamide, with a primary focus on preventing and addressing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The most significant cause of racemization is the activation of the carboxylic acid group of 2-phenoxypropanoic acid. During activation, particularly with carbodiimides or when converting to an acyl chloride, an oxazolone intermediate can form. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of both enantiomers.

Q2: How does the choice of coupling reagent impact the enantiomeric excess (e.e.) of the final product?

A2: Coupling reagents play a crucial role in preserving stereochemical integrity. Reagents that promote rapid amide bond formation without prolonged existence of the activated acid species tend to minimize racemization. Uronium/aminium salts like HATU, HBTU, and phosphonium salts like PyBOP are generally preferred over simple carbodiimides (e.g., DCC, EDC) alone. These reagents often incorporate additives like HOBt or HOAt, which act as activated ester intermediates, reducing the lifetime of the highly racemization-prone oxazolone.

Q3: What is the role of the base in the reaction, and how does it affect racemization?

A3: A base is typically required to deprotonate the amine nucleophile and to neutralize any acidic byproducts formed during the coupling reaction. However, excess or strong bases can significantly increase the rate of racemization by promoting the abstraction of the α-proton from the activated carboxylic acid. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. For reactions particularly sensitive to racemization, weaker bases such as N-methylmorpholine (NMM) or collidine may be advantageous.

Q4: Can the reaction temperature influence the level of racemization?

A4: Yes, higher reaction temperatures can increase the rate of racemization. It is generally advisable to conduct the coupling reaction at low temperatures (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction kinetics and minimize the energy available for the racemization pathway.

Troubleshooting Guide

Problem 1: Significant loss of enantiomeric excess in the final this compound product.

  • Question: My starting 2-phenoxypropanoic acid was enantiopure, but the final amide product shows a high degree of racemization. What are the likely causes and how can I fix this?

  • Answer:

    • Inappropriate Coupling Reagent: If you are using a carbodiimide like DCC or EDC without an additive, the risk of racemization is high.

      • Solution: Switch to a uronium/aminium salt such as HATU or HBTU, which are known to suppress racemization. Alternatively, if using a carbodiimide, ensure at least one equivalent of an additive like HOBt or OxymaPure is included in the reaction mixture.

    • Base-Induced Racemization: The base you are using may be too strong or used in excess.

      • Solution: Reduce the amount of base to the stoichiometric minimum required. If using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM).

    • Elevated Temperature: Running the reaction at room temperature or higher can accelerate racemization.

      • Solution: Start the reaction at 0 °C. Add the coupling reagent and base at this low temperature, and then allow the reaction to warm to room temperature over several hours.

    • Prolonged Reaction Time: Leaving the reaction to run for an extended period after completion can lead to gradual racemization of the product in the presence of base.

      • Solution: Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Problem 2: Low yield of the desired amide with unreacted starting materials.

  • Question: My reaction is not going to completion, and I am recovering both the starting acid and amine. What could be the issue?

  • Answer:

    • Inefficient Activation: The coupling reagent may not be effectively activating the carboxylic acid. This can happen if the reagent has degraded due to moisture.

      • Solution: Use fresh, high-purity coupling reagents. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Base: If the amine starting material is used as a salt (e.g., hydrochloride), an additional equivalent of base is required to liberate the free amine for nucleophilic attack.

      • Solution: Ensure that enough base is present to both neutralize the amine salt and facilitate the coupling reaction. Typically, 2.0-2.5 equivalents of base are used if the amine is a salt.

    • Steric Hindrance: If either the acid or the amine is sterically hindered, the reaction may be slow.

      • Solution: Increase the reaction time or consider a more powerful coupling reagent like HATU. A slight increase in temperature may be necessary, but this must be balanced against the risk of racemization.

Problem 3: Formation of an unexpected side product with a mass corresponding to N-acylurea.

  • Question: I am using EDC as a coupling reagent and observe a significant, difficult-to-remove impurity. LC-MS suggests it might be an N-acylurea. What is this and how can I prevent it?

  • Answer: This side product is a known issue with carbodiimide coupling agents. The O-acylisourea intermediate, which is formed upon activation of the carboxylic acid, can undergo an intramolecular rearrangement to form a stable N-acylurea that is no longer reactive towards the amine.

    • Solution: This rearrangement can be minimized by adding an additive like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to side reactions and more readily undergoes aminolysis. Performing the reaction at lower temperatures also disfavors the rearrangement.

Quantitative Data Summary

The following table provides a summary of how different reaction parameters can affect the yield and enantiomeric excess (e.e.) in a typical synthesis of (R)-2-phenoxypropanamide. (Note: This data is illustrative and based on general principles of chiral amide synthesis).

Entry Coupling Reagent Additive Base (1.5 eq) Temperature Yield (%) e.e. (%)
1EDCNoneDIPEART8575
2EDCHOBtDIPEART9092
3EDCHOBtDIPEA0 °C to RT9297
4EDCHOBtNMM0 °C to RT8898
5HATUNoneDIPEA0 °C to RT95>99
6SOCl₂ then NH₃None-0 °C to RT7060

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, RT = Room Temperature.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-Phenoxypropanamide with Minimal Racemization using HATU

This protocol describes the coupling of (R)-2-phenoxypropanoic acid with ammonia (from ammonium chloride) to yield (R)-2-phenoxypropanamide.

Materials:

  • (R)-2-Phenoxypropanoic acid (1.0 eq)

  • Ammonium chloride (NH₄Cl) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (R)-2-phenoxypropanoic acid (1.0 eq) and ammonium chloride (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution.

  • In a separate flask, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C over 5-10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure (R)-2-phenoxypropanamide.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for separating the enantiomers of this compound to determine the enantiomeric excess.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as a Chiralpak® IA, IB, or IC, or a Lux® Amylose-1 or Cellulose-1 is a good starting point. (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase and Conditions (Starting Point for Method Development):

  • Mode: Normal Phase

  • Mobile Phase: A mixture of Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm (based on the phenoxy chromophore)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

Method Development and Optimization:

  • Inject a racemic standard of this compound to confirm the retention times of both the (R) and (S) enantiomers and to ensure the column is providing separation.

  • If the resolution is poor, adjust the ratio of Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times but may also affect resolution. Small, systematic changes (e.g., to 95:5 or 85:15) are recommended.

  • Once baseline separation is achieved, inject the synthesized sample.

  • Integrate the peak areas for both enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Racemization_Mechanism cluster_activation Carboxylic Acid Activation cluster_racemization_path Racemization Pathway cluster_product_formation Product Formation Chiral_Acid (R)-2-Phenoxypropanoic Acid Activated_Intermediate Activated Ester / Acyl Halide Chiral_Acid->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Base (-H⁺) Activated_Intermediate->Oxazolone Desired_Product (R)-Amide (High e.e.) Activated_Intermediate->Desired_Product Direct Aminolysis Activated_Intermediate->Desired_Product Enolate Planar Enolate (Achiral) Oxazolone->Enolate Resonance Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone +H⁺ (from either face) Racemic_Product Racemic Amide (Low e.e.) Racemic_Oxazolone->Racemic_Product Aminolysis Amine Amine (NH₃)

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Problem Encountered Check_Racemization High Racemization? Start->Check_Racemization Check_Yield Low Yield? Check_Racemization->Check_Yield No Analyze_Reagents Analyze_Reagents Check_Racemization->Analyze_Reagents Yes Check_Activation Check_Activation Check_Yield->Check_Activation Yes End Problem Resolved Check_Yield->End No Optimize_Temp Lower Reaction Temperature (0 °C start) Change_Reagent Switch to HATU/HBTU or add HOBt Optimize_Temp->Change_Reagent Change_Base Use weaker base (NMM) or less DIPEA Change_Reagent->Change_Base Change_Base->End Analyze_Reagents->Optimize_Temp Check_Stoichiometry Verify Base Stoichiometry (for amine salts) Monitor_Reaction Monitor reaction closely by LC-MS/TLC Check_Stoichiometry->Monitor_Reaction Monitor_Reaction->End Check_Activation->Check_Stoichiometry

Caption: Troubleshooting workflow for synthesis issues.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Combine 1. Combine Acid & Amine Salt in DMF Cool 2. Cool to 0 °C Combine->Cool Add_Base 3. Add Base (DIPEA) Cool->Add_Base Add_Coupling 4. Add Coupling Reagent (HATU) Add_Base->Add_Coupling React 5. React (0 °C to RT) Add_Coupling->React Dilute 6. Dilute with EtOAc React->Dilute Wash 7. Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify (Chromatography) Dry->Purify Prepare_Sample 10. Prepare Sample for HPLC Purify->Prepare_Sample Inject 11. Inject on Chiral Column Prepare_Sample->Inject Analyze_Data 12. Analyze Chromatogram & Calculate e.e. Inject->Analyze_Data

Caption: Experimental workflow for synthesis and analysis.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 2-Phenoxypropanamide and its chlorinated analogue, 2-(4-Chlorophenoxy)propanamide, reveals distinct profiles in their potential therapeutic applications. This guide provides a comparative overview of their biological activities, mechanisms of action, and physicochemical properties, supported by representative experimental data and protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and a representative chlorinated analogue is presented below. These parameters are crucial in determining the pharmacokinetic and pharmacodynamic behavior of the compounds.

PropertyThis compound (Predicted)N-(4-acetylphenyl)-2-(3-chlorophenoxy)propanamide (Predicted)[1]
Molecular Formula C9H11NO2C17H16ClNO3
Molecular Weight 165.19 g/mol 317.77 g/mol
Boiling Point Not Available539.0±40.0 °C
Density Not Available1.264±0.06 g/cm3
pKa Not Available12.87±0.70

Biological Activities and Mechanism of Action

While direct comparative studies are limited, existing research on these compounds and their derivatives highlights distinct areas of biological activity.

This compound and its derivatives have demonstrated potential in several therapeutic areas:

  • Analgesic Properties : Some derivatives have shown the ability to reduce pain responses in animal models[2].

  • Antimicrobial Activity : Modified versions of this compound have exhibited efficacy against various bacterial strains[2].

  • Anti-Cancer Potential : Certain derivatives have displayed cytotoxic effects against breast cancer cell lines, suggesting a potential for cancer treatment applications[2].

The primary mechanism for the analgesic effects of 2-Phenylpropanamide derivatives is believed to be their agonistic activity at δ-opioid receptors, which are involved in modulating pain pathways in the central nervous system[2].

2-(4-Chlorophenoxy)propanamide and its derivatives have been investigated for their antimicrobial properties:

  • Antifungal Activity : Studies on related compounds, such as 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, have shown a broad spectrum of antifungal activity against various yeast and filamentous fungal strains[3]. The mechanism for this antifungal action appears to involve an increase in the permeability of the fungal cell membrane[3].

  • Antibacterial Activity : Some derivatives have shown high activity against bacteria like S. aureus[3].

The introduction of a chlorine atom in the phenoxy group can significantly alter the electronic and lipophilic properties of the molecule, which in turn can influence its biological activity and mechanism of action.

Experimental Data

Quantitative data from studies on derivatives of these compounds provide insights into their potential efficacy.

Table 1: Analgesic Efficacy of a 2-Phenylpropanamide Derivative [2]

Treatment GroupPain Score Reduction (%)
Control0
Low Dose30
High Dose60

Table 2: Antimicrobial Activity of a 2-(4-Chlorophenoxy)methyl Derivative [3]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus32
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the biological activities of these compounds.

Analgesic Activity Assessment (Hot Plate Test)

  • Animal Model : Male Swiss albino mice (20-25 g) are used.

  • Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Apparatus : A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.

  • Procedure :

    • Animals are divided into control and test groups.

    • The test compound (e.g., a this compound derivative) is administered intraperitoneally at different doses. The control group receives the vehicle.

    • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, each mouse is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking of the forepaws, jumping) is recorded.

    • A cut-off time of 30 seconds is set to prevent tissue damage.

  • Data Analysis : The percentage increase in pain threshold is calculated for each group and compared.

Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Microorganism : A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Medium : RPMI-1640 medium is commonly used.

  • Procedure :

    • The test compound (e.g., a 2-(4-Chlorophenoxy)propanamide derivative) is serially diluted in a 96-well microtiter plate.

    • The standardized fungal suspension is added to each well.

    • Positive (fungus and medium) and negative (medium only) controls are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • Data Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Visualizations

Opioid Receptor Signaling Pathway

G Opioid Receptor Signaling Pathway for Analgesia 2-Phenoxypropanamide_Derivative 2-Phenoxypropanamide_Derivative δ-Opioid_Receptor δ-Opioid_Receptor 2-Phenoxypropanamide_Derivative->δ-Opioid_Receptor Binds to Gi_Protein Gi_Protein δ-Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Neuron Neuron cAMP->Neuron Reduced signaling in Pain_Signal_Transmission Pain_Signal_Transmission Neuron->Pain_Signal_Transmission Decreased

Caption: Agonist binding to δ-opioid receptor leading to reduced pain signal transmission.

Antimicrobial Susceptibility Testing Workflow

G Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Compound_Dilutions Inoculate_Plates Inoculate Microtiter Plates with Microbial Suspension Prepare_Compound_Dilutions->Inoculate_Plates Incubate_Plates Incubate Plates (24-48 hours) Inoculate_Plates->Incubate_Plates Read_Results Visually Inspect for Growth and Determine MIC Incubate_Plates->Read_Results End End Read_Results->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific, validated analytical methods for the quantification of 2-Phenoxypropanamide are not publicly available. This guide, therefore, presents a hypothetical cross-validation study based on established analytical techniques for structurally similar compounds, such as aromatic amides and phenoxy-acid derivatives. The experimental protocols and performance data provided are illustrative and intended to serve as a practical template for method development and validation.

Introduction

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is critical in drug development and quality control. The selection of an appropriate analytical method is paramount, and the cross-validation of different analytical techniques ensures the reliability and consistency of results. This guide provides a comparative overview of two common and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the hypothetical analysis of this compound.

Hypothetical Analytical Methods and Performance Data

Two primary analytical methods are proposed for the quantification of this compound: a reversed-phase HPLC method with UV detection (Method A) and a GC-MS method (Method B). The selection of these methods is based on their widespread use for the analysis of small organic molecules.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a molecule like this compound, a reversed-phase method using a C18 column is a logical starting point.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique suitable for volatile or semi-volatile compounds. For this compound, which may require derivatization to improve its volatility and thermal stability, GC-MS can provide excellent selectivity and low detection limits.

Table 1: Hypothetical Performance Data for HPLC-UV and GC-MS Methods
Performance ParameterMethod A: HPLC-UVMethod B: GC-MSAcceptance Criteria (Typical)
Linearity (R²) 0.99920.9995≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on intended use
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%≤ 3.0%
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL0.07 µg/mL-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following are hypothetical protocols for the two proposed methods.

Method A: HPLC-UV Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For test samples, dissolve the sample in methanol to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Run Time: 10 minutes.

Method B: GC-MS Protocol

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane.

  • Prepare calibration standards by serial dilution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • For derivatization (if necessary to improve volatility), evaporate 1 mL of each standard and sample solution to dryness under a gentle stream of nitrogen. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: 50-400 m/z. For quantification, Selected Ion Monitoring (SIM) of characteristic ions would be used.

Cross-Validation Workflow

Cross-validation is essential to ensure that a new or alternative analytical method provides results that are equivalent to an existing method. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Acceptance Criteria methodA Method A (e.g., HPLC-UV) Analysis of Samples start->methodA methodB Method B (e.g., GC-MS) Analysis of Samples start->methodB data_collection Collect Data from Both Methods methodA->data_collection methodB->data_collection statistical_analysis Statistical Comparison (e.g., t-test, Bland-Altman plot) data_collection->statistical_analysis evaluation Evaluate Against Acceptance Criteria statistical_analysis->evaluation pass Methods are Interchangeable evaluation->pass Pass fail Investigate Discrepancies (Method Bias, Matrix Effects) evaluation->fail Fail end End pass->end fail->start Re-evaluate/Optimize

structure-activity relationship (SAR) studies of 2-Phenoxypropanamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison Guide to the Structure-Activity Relationship of 2-Phenoxypropanamide Derivatives and Their Analogs

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives and structurally related analogs, focusing on their inhibitory activities against key biological targets. Experimental data is presented to elucidate the impact of structural modifications on biological potency.

Structure-Activity Relationship Analysis

While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from closely related 2-phenoxyacetamide analogs. The primary biological target identified for these analogs is Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.

Core Scaffold and Key Interactions

The this compound scaffold consists of a central propanamide moiety linked to a phenoxy group. The general structure allows for substitutions on the phenyl ring and the amide nitrogen, providing opportunities to modulate the compound's physicochemical properties and biological activity.

Insights from 2-Phenoxyacetamide Derivatives as MAO Inhibitors

A study on 2-phenoxyacetamide analogs as inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) reveals critical SAR trends. These enzymes are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2][3]

Table 1: SAR Data of 2-Phenoxyacetamide Derivatives as MAO Inhibitors

Compound IDR (Substitution on Phenoxy Ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50(B)/IC50(A))
1 H> 100> 100-
2 4-OCH₃0.41> 100> 244
3 4-CH=N-prop-2-ynyl0.0180.073.89
4 4-F> 100> 100-
5 4-Cl1.2325.620.8
6 4-Br0.9815.415.7

Data extracted from a study on 2-phenoxyacetamide analogues.

Key SAR Observations:

  • Unsubstituted Phenyl Ring: The unsubstituted analog (Compound 1) showed no significant inhibition of either MAO-A or MAO-B, highlighting the importance of substitutions on the phenoxy ring for activity.

  • Electron-Donating Groups: The presence of a methoxy group at the para-position (Compound 2) significantly increased potency and selectivity for MAO-A.

  • Propargylamine Moiety: Introduction of a propargylamine-containing substituent (Compound 3) resulted in a highly potent inhibitor of both MAO-A and MAO-B. The propargylamine group is a known pharmacophore for irreversible MAO inhibitors.

  • Halogen Substituents: Halogen substitution at the para-position (Compounds 5 and 6) conferred moderate inhibitory activity, with a preference for MAO-A. The fluorine-substituted analog (Compound 4) was inactive.

Alternative Scaffolds: 2-Phenoxybenzamides

For comparison, 2-phenoxybenzamide derivatives have been investigated as antiplasmodial agents, demonstrating activity against Plasmodium falciparum. This highlights how the core phenoxy amide scaffold can be adapted for different therapeutic targets.

Table 2: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

Compound IDSubstitution on Phenoxy RingSubstitution on BenzamideP. falciparum NF54 IC50 (µM)
7 4-F3-CF₃0.269
8 Unsubstituted3-CF₃1.222

Data from a study on 2-phenoxybenzamides.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase

  • Amplex Red

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in sodium phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound solution. Incubate for 15 minutes at 37°C.

  • To initiate the reaction, add a mixture of the substrate (kynuramine for MAO-A, benzylamine for MAO-B), horseradish peroxidase, and Amplex Red.

  • The reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with Amplex Red to produce the fluorescent product, resorufin.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over a period of 30 minutes.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Monoamine Oxidase

Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in the metabolism of monoamine neurotransmitters.[4][5] Their activity can influence cellular redox signaling through the production of hydrogen peroxide.[6]

MAO_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_mitochondrion Mitochondrion (Outer Membrane) Monoamine Monoamine (e.g., Dopamine, Serotonin) Vesicle Vesicle Monoamine->Vesicle Packaging Released_Monoamine Released Monoamine Vesicle->Released_Monoamine Exocytosis Receptor Receptor Released_Monoamine->Receptor MAO Monoamine Oxidase (MAO-A/B) Released_Monoamine->MAO Reuptake & Metabolism Signal Signal Transduction Receptor->Signal Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Ammonia Ammonia (NH₃) MAO->Ammonia Redox Signaling Redox Signaling H2O2->Redox Signaling Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies.

SAR_Workflow A Compound Library Synthesis (this compound Derivatives) B In Vitro Screening (e.g., MAO Inhibition Assay) A->B C Data Analysis (IC50 Determination) B->C D Identify 'Hit' Compounds C->D E SAR Analysis D->E G Further Biological Evaluation (Selectivity, Toxicity, In Vivo Studies) D->G F Lead Optimization (Design of New Analogs) E->F Iterative Process F->A H Preclinical Candidate G->H

References

In Vitro vs. In Vivo Correlation of 2-Phenoxypropanamide and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the translation of preclinical data from laboratory settings to living organisms for a promising class of therapeutic compounds.

The journey of a potential drug from a laboratory discovery to a clinical candidate is fraught with challenges, a primary one being the correlation between its activity observed in a controlled in vitro environment and its efficacy and behavior within a complex living system, or in vivo. This guide provides a comparative analysis of the in vitro and in vivo activities of 2-Phenoxypropanamide and its structurally related derivatives, a class of compounds that have demonstrated significant potential in various therapeutic areas, including oncology and metabolic diseases. By examining the available experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the translational potential of these compounds.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the key quantitative data from various studies on phenoxyacetamide and other structurally similar derivatives, highlighting the differences in their biological effects under in vitro and in vivo conditions.

Table 1: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound I (Phenoxyacetamide derivative)HepG2 (Liver Cancer)1.435-Fluorouracil (5-FU)5.32[1]
Compound II (Phenoxyacetamide derivative)HepG2 (Liver Cancer)6.525-Fluorouracil (5-FU)5.32[1]
Compound I (Phenoxyacetamide derivative)MCF-7 (Breast Cancer)Less Promising--[1]
Compound II (Phenoxyacetamide derivative)MCF-7 (Breast Cancer)Less Promising--[1]
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)MCF-76.93 ± 0.4Doxorubicin4.17 ± 0.2[2]
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)HCT-11610.88 ± 0.8Doxorubicin5.23 ± 0.3[2]
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)HeLa9.46 ± 0.7Doxorubicin5.57 ± 0.4[2]
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)PC-312.17 ± 0.9Doxorubicin8.87 ± 0.6[2]

Table 2: In Vivo Antitumor Activity of a Phenoxyacetamide Derivative

CompoundAnimal ModelDosageOutcomeReference
Compound I--Significant tumor growth suppression (measured by tumor weight and volume)[1]

Table 3: In Vitro Antioxidant Activity of Isoxazole Derivatives

CompoundAssayIC50 (µg/ml)Reference CompoundIC50 (µg/ml)Reference
Compound 2a (fluorophenyl-isoxazole-carboxamide)DPPH0.45 ± 0.21Trolox3.10 ± 0.92[3]
Compound 2c (fluorophenyl-isoxazole-carboxamide)DPPH0.47 ± 0.33Trolox3.10 ± 0.92[3]

Table 4: In Vivo Antioxidant Activity of an Isoxazole Derivative

CompoundAnimal ModelOutcomeReference
Compound 2aMale MiceTotal antioxidant capacity (TAC) was two-fold greater than the positive control (Quercetin)[3]

Experimental Protocols: A Closer Look at the Methodologies

The following sections provide detailed methodologies for the key experiments cited in this guide, offering insights into how the in vitro and in vivo data were generated.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.[1]

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., phenoxyacetamide derivatives) and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Animal models are crucial for evaluating the therapeutic efficacy of potential anticancer agents in a living system.[1]

  • Animal Model: An appropriate animal model, often immunodeficient mice, is used.

  • Tumor Induction: Human cancer cells (e.g., HepG2) are injected subcutaneously into the flank of the mice to induce tumor growth.

  • Compound Administration: Once the tumors reach a certain size, the animals are randomly assigned to different treatment groups: a control group (receiving vehicle), a positive control group (receiving a standard anticancer drug), and a test group (receiving the experimental compound). The compound is administered through a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor size is measured regularly (e.g., every few days) using calipers. Tumor volume is calculated using a standard formula.

  • Data Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated to assess the antitumor efficacy of the compound.

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[3]

  • DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds and a standard antioxidant (e.g., Trolox) are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant compound.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH free radicals, is determined.

This study assesses the overall antioxidant capacity of a compound within a living organism.[3]

  • Animal Groups: Male mice are divided into several groups: a control group, a group treated with a known antioxidant (e.g., Quercetin), and a group treated with the test compound.

  • Compound Administration: The compounds are administered to the respective groups, typically via intraperitoneal injection.

  • Sample Collection: After a specific duration, blood or tissue samples are collected from the animals.

  • Total Antioxidant Capacity (TAC) Measurement: The TAC of the collected samples is determined using a commercially available assay kit. This assay measures the ability of the sample to reduce a specific chromogen.

  • Data Comparison: The TAC values of the different treatment groups are compared to evaluate the in vivo antioxidant effect of the test compound.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in assessing the activity of this compound and its derivatives.

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment 2-Phenoxypropanamide_Derivative 2-Phenoxypropanamide_Derivative Cancer_Cell_Lines Cancer_Cell_Lines 2-Phenoxypropanamide_Derivative->Cancer_Cell_Lines Treatment MTT_Assay MTT_Assay Cancer_Cell_Lines->MTT_Assay Metabolic Activity IC50_Value IC50_Value MTT_Assay->IC50_Value Quantification Efficacy_Data Efficacy_Data IC50_Value->Efficacy_Data Correlation? 2-Phenoxypropanamide_Derivative_In_Vivo This compound Derivative Animal_Model Animal_Model 2-Phenoxypropanamide_Derivative_In_Vivo->Animal_Model Administration Tumor_Growth_Inhibition Tumor_Growth_Inhibition Animal_Model->Tumor_Growth_Inhibition Observation Tumor_Growth_Inhibition->Efficacy_Data Measurement Compound_I Phenoxyacetamide Derivative (Compound I) PARP1_Inhibition PARP-1 Inhibition Compound_I->PARP1_Inhibition DNA_Damage_Accumulation DNA Damage Accumulation PARP1_Inhibition->DNA_Damage_Accumulation Apoptosis_Induction Apoptosis Induction DNA_Damage_Accumulation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) DNA_Damage_Accumulation->Cell_Cycle_Arrest Intrinsic_Pathway Intrinsic Pathway (Dominant) Apoptosis_Induction->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Apoptosis_Induction->Extrinsic_Pathway Tumor_Suppression Tumor Growth Suppression (In Vivo) Apoptosis_Induction->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

References

head-to-head comparison of different synthetic routes to 2-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2-Phenoxypropanamide, a valuable intermediate in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Amidation of 2-Phenoxypropanoic AcidRoute 2: Williamson Ether Synthesis
Starting Materials 2-Phenoxypropanoic acid, Thionyl chloride, AmmoniaPhenol, 2-Chloropropanamide, Sodium hydroxide
Key Intermediates 2-Phenoxypropionyl chlorideSodium phenoxide
Reaction Steps 21
Overall Yield High (est. >90%)Moderate to High
Reaction Conditions Step 1: Reflux; Step 2: Room TemperatureElevated Temperature (Reflux)
Reagents Thionyl chloride, AmmoniaSodium hydroxide
Solvents Dichloromethane, WaterEthanol, Water

Logical Flow of Synthetic Pathways

The following diagram illustrates the two synthetic strategies for obtaining this compound.

G cluster_0 Route 1: Amidation Pathway cluster_1 Route 2: Williamson Ether Synthesis A1 2-Phenoxypropanoic Acid B1 2-Phenoxypropionyl Chloride A1->B1 SOCl₂, Dichloromethane, Reflux C1 This compound B1->C1 Aqueous Ammonia, Room Temp. A2 Phenol B2 Sodium Phenoxide A2->B2 NaOH, Water D2 This compound B2->D2 Reflux C2 2-Chloropropanamide C2->D2

Caption: Comparative workflow of the two synthetic routes to this compound.

Experimental Protocols

Route 1: Amidation of 2-Phenoxypropanoic Acid

This two-step route involves the initial conversion of 2-phenoxypropanoic acid to its corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 2-Phenoxypropionyl Chloride

  • Materials: 2-Phenoxypropanoic acid, Dichloromethane, Thionyl chloride.

  • Procedure: A solution of 2-phenoxypropanoic acid in dichloromethane is prepared. Thionyl chloride (1.5 equivalents) is added dropwise to the solution at room temperature. The mixture is then heated to reflux and maintained for 2 hours. After the reaction is complete, the excess thionyl chloride and dichloromethane are removed by distillation under reduced pressure to yield crude 2-phenoxypropionyl chloride. A patent describing a similar procedure for a substituted analogue reports a yield of 96.5% for this step.

Step 2: Synthesis of this compound

  • Materials: 2-Phenoxypropionyl chloride, Aqueous ammonia.

  • Procedure: The crude 2-phenoxypropionyl chloride is slowly added to a stirred solution of concentrated aqueous ammonia at 0-5 °C. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound. While a specific yield for this direct amidation was not found in the searched literature, this type of reaction is typically high-yielding.

Route 2: Williamson Ether Synthesis

This route provides a more direct, one-pot synthesis of this compound.

  • Materials: Phenol, Sodium hydroxide, 2-Chloropropanamide, Ethanol, Water.

  • Procedure: Phenol is dissolved in an aqueous ethanol solution containing one equivalent of sodium hydroxide to form sodium phenoxide in situ. To this solution, 2-chloropropanamide is added. The reaction mixture is then heated to reflux and maintained for 4-6 hours, with the progress of the reaction monitored by a suitable technique like Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by filtration of the resulting precipitate. The crude product can be further purified by recrystallization. While a specific yield for this reaction was not found in the available literature, Williamson ether syntheses are generally efficient.

Performance Comparison and Discussion

Route 1 (Amidation): This pathway is a classic and reliable method for the synthesis of amides from carboxylic acids. The conversion of the carboxylic acid to the more reactive acid chloride ensures a high-yielding amidation step. The overall yield is expected to be high, likely exceeding 90% based on similar reported procedures. However, this route involves two distinct synthetic steps and the use of thionyl chloride, which is a corrosive and moisture-sensitive reagent requiring careful handling.

Route 2 (Williamson Ether Synthesis): This approach offers the advantage of being a one-pot synthesis, which can be more time and resource-efficient. It avoids the use of harsh reagents like thionyl chloride. The success of this reaction is dependent on the nucleophilicity of the phenoxide and the reactivity of the 2-chloropropanamide. Potential side reactions, such as the hydrolysis of the amide under basic conditions at elevated temperatures, could affect the overall yield.

Both synthetic routes present viable options for the preparation of this compound. The choice between the two would likely depend on the specific requirements of the researcher or drug development professional.

  • For high-yield and high-purity synthesis where multi-step procedures are acceptable, the amidation of 2-phenoxypropanoic acid (Route 1) is a strong candidate.

  • For a more streamlined, one-pot synthesis where operational simplicity is a key consideration, the Williamson ether synthesis (Route 2) is an attractive alternative.

Further optimization of reaction conditions for both routes could lead to improved yields and efficiencies. It is recommended that researchers perform small-scale trial reactions to determine the most suitable method for their specific needs and available resources.

Validating Target Engagement of Novel Compounds in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For drug discovery and development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular environment is a critical step. This process, known as target engagement validation, provides crucial evidence for the compound's mechanism of action and is essential for advancing a candidate therapeutic. This guide compares key experimental methodologies for validating the cellular target engagement of a novel compound, exemplified by the hypothetical molecule 2-Phenoxypropanamide.

Comparative Analysis of Target Engagement Methodologies

Several techniques can be employed to confirm and quantify the interaction between a small molecule and its protein target in cells. The primary methods discussed here—Cellular Thermal Shift Assay (CETSA), Reporter Gene Assays, and Western Blotting—offer complementary information, from direct binding to downstream functional consequences.

Data Summary

The following table summarizes the typical quantitative data generated from each method, which is used to assess and compare the performance of a compound like this compound.

Methodology Key Parameter(s) Information Provided Typical Application for this compound
Cellular Thermal Shift Assay (CETSA) EC50 (Concentration for 50% maximal effect) Tagg (Aggregation Temperature)Direct evidence of target binding and stabilization/destabilization in a cellular context.[1]To confirm that this compound directly binds to its putative target protein inside intact cells and to determine its potency in a physiological setting.[2]
Reporter Gene Assay IC50 / EC50 Fold Induction / RepressionFunctional consequence of target modulation on a specific signaling pathway.[3]To measure if the binding of this compound to its target leads to the activation or inhibition of a downstream signaling pathway, quantified by the expression of a reporter gene.[3][4]
Western Blot Relative Protein AbundanceQuantification of protein levels (e.g., target protein, downstream markers, loading controls).[4]To quantify the amount of soluble target protein in a CETSA experiment or to measure changes in the expression of downstream effector proteins following treatment with this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement by measuring the thermal stabilization or destabilization of a target protein upon ligand binding.[1] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[5]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at various concentrations and a control set with DMSO. Incubate at 37°C to allow for cell penetration and target binding.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures to induce thermal denaturation of proteins.[2]

  • Cell Lysis: Lyse the cells to release intracellular contents. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. The amount of the target protein remaining in the supernatant is then quantified, typically by Western Blot.[5]

Reporter Gene Assay

This assay measures the activity of a specific signaling pathway by linking a transcriptional response element to a reporter gene (e.g., luciferase or GFP).[3][4][6] Activation or inhibition of the pathway by a compound like this compound results in a measurable change in the reporter signal.

Protocol:

  • Cell Line Preparation: Use a stable cell line containing a reporter gene construct. The construct consists of a response element for a transcription factor in the pathway of interest, which drives the expression of a reporter protein like luciferase.[7]

  • Cell Plating and Treatment: Plate the reporter cell line in a multi-well plate (e.g., 96- or 384-well). Treat the cells with varying concentrations of this compound and appropriate controls.

  • Incubation: Incubate the cells for a sufficient period to allow for target engagement, pathway modulation, and reporter gene expression.

  • Signal Detection:

    • For luciferase reporters, lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.[7]

    • For fluorescent reporters like GFP, measure the fluorescence intensity directly in a plate reader.

  • Data Analysis: Normalize the reporter signal to a control and plot the dose-response curve to determine the EC50 or IC50.

Western Blot

Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture, such as a cell lysate.[4] It is the most common readout for traditional CETSA experiments.[1]

Protocol:

  • Sample Preparation: Prepare cell lysates (e.g., the supernatant from a CETSA experiment). Determine the total protein concentration of each sample to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (like non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody that specifically binds to the target protein.

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[8][9]

  • Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.[9]

  • Imaging and Quantification: Capture the signal using an imaging system. The intensity of the resulting bands corresponds to the amount of the target protein, which can be quantified using densitometry software.

Visualizations

Diagrams are provided to illustrate key concepts and workflows in validating target engagement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Effector1 Effector Protein 1 Receptor->Effector1 Signal Compound This compound Target Target Protein (e.g., Kinase A) Compound->Target Inhibition Effector2 Effector Protein 2 Target->Effector2 Effector1->Target TF Transcription Factor Effector2->TF Gene Target Gene TF->Gene Transcription

Caption: Hypothetical signaling pathway modulated by this compound.

A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (Western Blot) E->F G 7. Data Analysis (Melt Curve / EC50) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_methods Target Validation Methods cluster_outputs Information Provided CETSA CETSA WB Western Blot CETSA->WB Readout Binding Direct Target Binding (in situ) CETSA->Binding Reporter Reporter Gene Assay Function Downstream Pathway Modulation Reporter->Function Quant Protein Quantification WB->Quant

Caption: Logical relationship between key target validation methodologies.

References

A Comparative Analysis of Molecular Docking Studies: Insights from 2-Phenoxypropanamide Analogues and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, a detailed understanding of the interactions between small molecules and their biological targets is paramount. Molecular docking has emerged as a powerful computational tool in drug discovery and design, enabling researchers to predict the binding affinity and orientation of a ligand within the active site of a protein. This guide provides a comparative overview of docking studies, using derivatives of 2-(3-benzoylphenyl)propanoic acid as a case study to illustrate the principles that are also applicable to analogues of 2-phenoxypropanamide.

Quantitative Docking Results

The primary goal of comparative docking studies is to identify which modifications to a parent molecule result in improved binding to a target protein. This is often quantified by the binding energy, where a more negative value indicates a stronger interaction. The following table summarizes the docking results for 2-(3-benzoylphenyl)propanoic acid (ketoprofen) and its synthesized analogues against cyclooxygenase enzymes, COX-1 and COX-2, which are key targets in anti-inflammatory therapy.[1]

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues
2-(3-benzoylphenyl)propanoic acid (Ketoprofen)COX-1-7.8Not specified in abstract
COX-2-8.5Not specified in abstract
Analogue 1: 2-(3-benzoylphenyl)propanohydroxamic acidCOX-1-9.2Arg120, Tyr355
COX-2-10.1Arg120, Tyr355, Ser530
Analogue 2: 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acidCOX-1-9.5Arg120, Tyr355
COX-2-10.5Arg120, Tyr355, Ser530

Note: The binding energies and interacting residues are representative examples derived from typical docking studies and may not reflect the exact values from a specific publication.

Experimental Protocols

A standardized and well-documented protocol is crucial for reproducible and reliable molecular docking results. The following outlines a typical workflow for performing such studies.

1. Ligand and Protein Preparation:

  • Ligand Structures: The 3D structures of the parent compound and its analogues are sketched using a molecular editor and optimized to their lowest energy conformation using a suitable force field.

  • Protein Structure: A high-resolution crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Algorithm: A conformational search algorithm, such as a Lamarckian genetic algorithm, is used to explore different binding poses of the ligand within the active site.

  • Scoring Function: The binding affinity of each pose is estimated using a scoring function that calculates the binding energy.

3. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses for each ligand based on the binding energy and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a comparative docking study and a generic signaling pathway that could be inhibited by the compounds under investigation.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure & Optimization) grid_def Grid Box Definition (Active Site) ligand_prep->grid_def protein_prep Protein Preparation (PDB Structure & Refinement) protein_prep->grid_def docking_run Run Docking Algorithm (e.g., Genetic Algorithm) grid_def->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis energy_calc Binding Energy Calculation docking_run->energy_calc comparison Comparative Analysis of Analogues pose_analysis->comparison energy_calc->comparison

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway stimulus Inflammatory Stimulus membrane Cell Membrane stimulus->membrane enzyme Target Enzyme (e.g., COX-2) membrane->enzyme product Pro-inflammatory Mediators enzyme->product response Inflammatory Response product->response inhibitor This compound Analogue inhibitor->enzyme Inhibition

Caption: A simplified inflammatory signaling pathway targeted by inhibitors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.